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Core Science & Biosynthesis

Foundational

mechanism of action of 7-(Dimethylamino)heptanoic acid hydrochloride

Title: Engineering Endosomal Escape: The Mechanism of Action of 7-(Dimethylamino)heptanoic Acid Hydrochloride in Next-Generation Ionizable Lipids Executive Summary 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Endosomal Escape: The Mechanism of Action of 7-(Dimethylamino)heptanoic Acid Hydrochloride in Next-Generation Ionizable Lipids

Executive Summary

7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly specialized, mechanism-defining chemical building block (synthon)[1]. In the rapidly advancing field of genetic medicine, this molecule is utilized to synthesize the ionizable lipid components of Lipid Nanoparticles (LNPs)—the primary delivery vehicles for mRNA therapeutics and vaccines[2].

The "mechanism of action" of this compound is realized through its structural contributions to the final formulated LNP. By providing a precisely calibrated 7-carbon aliphatic spacer and a terminal tertiary amine (dimethylamino) headgroup, it acts as a biological pH sensor. This structural configuration dictates the LNP's apparent acid dissociation constant (pKa), governing its ability to remain neutral in systemic circulation while undergoing rapid protonation and membrane destabilization within the acidic environment of the endosome[3][4].

Chemical & Physical Properties of the Synthon

Before exploring the biological mechanism, it is critical to understand the physicochemical baseline of the precursor. The hydrochloride salt ensures the stability and solubility of the tertiary amine during storage and early-stage synthetic handling.

PropertySpecification / ValueFunctional Consequence in LNP Design
Chemical Name 7-(Dimethylamino)heptanoic acid HClProvides the hydrophilic headgroup and spacer.
CAS Number 1191-28-2Industry-standard identifier for procurement[1].
Molecular Formula C9H19NO2 · HCl-
Molecular Weight 209.72 g/mol -
Key Functional Group 1 Dimethylamino (Tertiary Amine)Acts as the protonation center (pH sensor) for endosomal escape[5].
Key Functional Group 2 Carboxylic AcidServes as the conjugation site for esterification with hydrophobic lipid tails[2].
Spacer Length 7 Carbons (Heptanoic chain)Dictates the depth of the amine in the lipid bilayer, fine-tuning water penetration and apparent pKa[3][6].

Core Mechanism of Action: The Protonation Sponge & Phase Transition

The biological efficacy of an mRNA-LNP is entirely dependent on its ability to bypass endolysosomal degradation. When 7-(Dimethylamino)heptanoic acid is conjugated to hydrophobic lipid tails, the resulting ionizable lipid operates via a highly orchestrated, pH-dependent mechanism.

Physiological pH (7.4): Systemic Stealth

In the bloodstream (pH 7.4), the dimethylamino headgroup remains largely unprotonated (neutral).

  • Causality: The apparent pKa of the formulated LNP surface is engineered to be between 6.2 and 6.9[4]. Because the ambient pH is higher than the pKa, the LNP maintains a near-neutral surface charge. This prevents opsonization by serum proteins, avoids rapid clearance by the reticuloendothelial system (RES), and minimizes systemic cytotoxicity[5].

Endosomal pH (5.5 - 6.5): The Protonation Trigger

Following endocytosis, the LNP is trapped in an early endosome. As the endosome matures, V-ATPases pump protons into the vesicle, dropping the internal pH to approximately 5.5 - 6.5.

  • Causality: As the pH drops below the LNP's apparent pKa, the tertiary amine of the 7-(dimethylamino)heptanoyl moiety rapidly accepts protons[7]. The LNP becomes highly cationic.

Membrane Destabilization and mRNA Release

The newly acquired positive charge on the dimethylamino headgroup binds electrostatically to the negatively charged endogenous phospholipids (e.g., lysobisphosphatidic acid) present on the endosomal membrane.

  • Causality: This electrostatic ion-pairing induces a critical bulk phase transition in the lipid geometry. The lipid structure shifts from a stable lamellar bilayer ( Lα​ ) to an inverted hexagonal phase ( HII​ )[8]. This non-bilayer structure is highly fusogenic; it fractures the endosomal membrane, releasing the encapsulated mRNA payload into the cytosol for ribosomal translation[4][8].

EndosomalEscape Blood Bloodstream (pH 7.4) Neutral DMA Headgroup Endocytosis Cellular Uptake (Endocytosis) Blood->Endocytosis Endosome Endosome Maturation (pH drops to ~5.5-6.5) Endocytosis->Endosome Protonation Protonation of Dimethylamino Group Endosome->Protonation PhaseTrans Phase Transition (Lamellar to H_II) Protonation->PhaseTrans Release Membrane Fusion & mRNA Release PhaseTrans->Release

Figure 1: Logical pathway of pH-dependent endosomal escape driven by the dimethylamino headgroup.

The Criticality of the 7-Carbon Spacer

A common question in lipid engineering is: Why use a heptanoic (7-carbon) acid rather than a shorter or longer chain?

The spacer length between the ionizable amine and the ester linkage to the lipid tail is a primary determinant of the LNP's apparent pKa.

  • Too Short (e.g., 3-4 carbons): The amine is pulled closer to the aqueous interface. Water penetration increases, stabilizing the protonated state and shifting the pKa higher (>7.0). This can lead to premature protonation in the blood, causing toxicity[6].

  • Too Long (e.g., >9 carbons): The amine is buried deep within the hydrophobic core of the LNP. Protons cannot easily access the amine, dropping the pKa too low (<6.0) and preventing endosomal escape[3].

  • The 7-Carbon Sweet Spot: The heptanoic spacer optimally positions the dimethylamino group at the lipid-water interface, tuning the apparent pKa to the ideal therapeutic window (6.6–6.9 for intramuscular vaccine delivery)[3][4].

Quantitative Impact of Spacer Length on LNP Performance
Spacer LengthRepresentative PrecursorApparent LNP pKaIn Vivo Delivery EfficiencyPrimary Indication
4-Carbon4-(Dimethylamino)butanoic acid~6.44High (Hepatic Tropism)IV siRNA/mRNA (e.g., Onpattro)[5][6]
7-Carbon 7-(Dimethylamino)heptanoic acid ~6.6 - 6.8 Very High (Systemic/Muscle) IM mRNA Vaccines [3][4]
9-Carbon9-(Dimethylamino)nonanoic acid< 6.0Low (Fails to protonate)Sub-optimal / Research[3]

Experimental Workflow: Synthesis of an Ionizable Lipid

To translate the 7-(dimethylamino)heptanoic acid hydrochloride into a functional delivery vehicle, it must be conjugated to branched or unsaturated lipid tails. The following is a self-validating, step-by-step protocol for esterification via Steglich coupling, a standard in LNP lipid synthesis[2].

Protocol: EDC/DMAP-Mediated Esterification

Objective: Covalently link the carboxylic acid of 7-DMA-heptanoic acid to a secondary or branched lipid alcohol.

  • Desalting and Activation:

    • Suspend 1.0 equivalent of 7-(Dimethylamino)heptanoic acid hydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt, freeing the carboxylic acid for activation while preventing unwanted side reactions[2].

    • Add 4.0 equivalents of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 30 minutes. Causality: EDC forms a highly reactive O-acylisourea intermediate, while DMAP acts as an acyl transfer catalyst to prevent rearrangement into an unreactive N-acylurea.

  • Coupling:

    • Add 1.2 equivalents of the target lipid-tail alcohol (e.g., a branched alkyl alcohol).

    • Stir the reaction mixture at room temperature overnight (approx. 16 hours)[2].

  • Quenching and Extraction:

    • Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acids.

    • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Purification:

    • Concentrate the crude product under reduced pressure.

    • Purify using a flash column chromatography system with a gradient of N-heptane to ethyl acetate (100:1 to 20:1)[2].

    • Validation: The purified ionizable lipid should be verified via ESI-MS (targeting the [M+H]+ peak) and 1H -NMR to confirm the presence of the 7-carbon spacer and the terminal N(CH3​)2​ singlet at ~2.2 ppm.

SynthesisWorkflow Step1 7-DMA-Heptanoic Acid HCl + Lipid Tail Alcohol Step2 EDC/DMAP Coupling (DIPEA, RT, Overnight) Step1->Step2 Step3 Flash Column Chromatography (Purification) Step2->Step3 Step4 Purified Ionizable Lipid (Tertiary Amine + Spacer) Step3->Step4 Step5 Microfluidic Mixing (with mRNA, Cholesterol, PEG) Step4->Step5 Step6 Formulated mRNA-LNP Step5->Step6

Figure 2: Step-by-step chemical synthesis and formulation workflow for mRNA-LNPs.

Conclusion

7-(Dimethylamino)heptanoic acid hydrochloride is a master key in the architectural design of modern genetic medicines. By providing a highly specific 7-carbon spacer coupled with a pH-sensitive dimethylamino headgroup, it allows formulation scientists to precisely tune the pKa of lipid nanoparticles. This chemical precision ensures that the resulting therapeutics remain inert in the bloodstream but become highly active disruptors of endosomal membranes, safely and efficiently delivering mRNA to the cellular cytosol.

Sources

Exploratory

safety and handling guidelines for 7-(Dimethylamino)heptanoic acid hydrochloride

Advanced Safety, Handling, and Application Guidelines for 7-(Dimethylamino)heptanoic Acid Hydrochloride in LNP Synthesis Executive Summary 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) is a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety, Handling, and Application Guidelines for 7-(Dimethylamino)heptanoic Acid Hydrochloride in LNP Synthesis

Executive Summary

7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) is a highly specialized, bifunctional precursor utilized extensively in the synthesis of ionizable amino lipids[1][2]. These custom lipids form the structural and functional core of Lipid Nanoparticle (LNP) delivery systems, which are currently revolutionizing mRNA vaccines and targeted gene therapies[3]. The compound features a terminal dimethylamino group—which confers the pH-sensitive protonation critical for endosomal escape—and a carboxylic acid group for conjugation to hydrophobic lipid tails[2][4]. Because it is supplied as a hydrochloride salt, it presents specific hygroscopic and irritant properties that demand rigorous handling protocols to maintain chemical integrity and laboratory safety.

This whitepaper provides drug development professionals with a comprehensive, self-validating framework for the safe handling, storage, and experimental utilization of this critical precursor.

Physicochemical Profiling & Hazard Assessment

Before initiating any synthetic workflow, it is critical to establish the physicochemical baseline of the precursor. The hydrochloride salt formulation enhances the aqueous solubility and shelf-stability of the amine but introduces significant hygroscopicity.

Table 1: Physicochemical and Safety Profile of 7-(Dimethylamino)heptanoic acid hydrochloride

Property / ParameterValue / DescriptionCausality & Impact on Handling
CAS Number 1191-28-2[1]Unique identifier for procurement, tracking, and SDS verification.
Molecular Formula C9H20ClNO2[5]Dictates stoichiometric calculations during downstream lipid conjugation.
Molecular Weight 209.72 g/mol [5]Used for precise molarity and N/P ratio calculations in LNP formulation.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[6]The acidic nature of the HCl salt upon contact with ambient moisture causes localized tissue irritation. Mandates strict PPE.
Hygroscopicity HighMoisture exposure leads to clumping and hydrolysis, disrupting the stoichiometry of downstream amidation/esterification reactions.

Advanced Handling & Storage Protocols

The chemical integrity of 7-(Dimethylamino)heptanoic acid hydrochloride directly impacts the yield and the precise pKa of the final synthesized ionizable lipid. Moisture contamination is a primary failure mode in early-stage LNP development, leading to poor mRNA encapsulation efficiencies.

  • Storage: The compound must be stored under cold-chain conditions (-20°C) in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen)[7].

  • Handling (Glovebox Protocol):

    • Transfer the sealed primary container to a controlled-atmosphere glovebox (moisture < 1 ppm, oxygen < 1 ppm).

    • Allow the container to thermally equilibrate to the glovebox temperature before opening to prevent rapid condensation on the cold powder.

    • Weigh the required mass using anti-static weigh boats, as the dry powder can carry static charges that cause material loss.

    • Immediately dissolve the precursor in an anhydrous solvent (e.g., anhydrous Dichloromethane or Dimethylformamide) if proceeding directly to lipid synthesis.

    • Reseal the primary container, purge with Argon, and return to -20°C storage immediately.

HandlingWorkflow Receipt Material Receipt (Cold-Chain) Inspection Integrity Inspection (Check Seal) Receipt->Inspection Storage Inert Storage (Argon, -20°C) Inspection->Storage Intact Spill Spill Protocol (Neutralize & Isolate) Inspection->Spill Compromised Weighing Glovebox Weighing (Moisture <1ppm) Storage->Weighing Weighing->Storage Return Excess Synthesis Lipid Synthesis (Anhydrous) Weighing->Synthesis

Workflow for the secure handling, storage, and processing of hygroscopic amine hydrochlorides.

Experimental Workflow: Synthesis of Ionizable Lipids and LNP Formulation

The true therapeutic value of 7-(Dimethylamino)heptanoic acid hydrochloride lies in its conversion into an ionizable lipid. The dimethylamino headgroup is engineered to remain neutral at physiological pH (bloodstream, pH 7.4) to prevent systemic toxicity, but rapidly protonate in the acidic environment of the cellular endosome (pH ~5.5). This protonation triggers electrostatic interactions with anionic endosomal lipids, forming non-bilayer structures that physically disrupt the membrane and release the mRNA payload into the cytosol[3][4].

Phase A: Synthesis of the Ionizable Lipid (Self-Validating Protocol)

Causality: We utilize EDC/NHS coupling to activate the heptanoic acid group, allowing it to conjugate efficiently with a hydrophobic dialkylamine or long-chain alcohol to form the final lipid structure.

  • Activation: In an anhydrous round-bottom flask under Argon, dissolve 1.0 eq of 7-(Dimethylamino)heptanoic acid hydrochloride in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC-HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours to form the active NHS-ester.

  • Neutralization: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt, freeing the amine and driving the reaction forward.

  • Conjugation: Dropwise, add 1.0 eq of the target hydrophobic tail (e.g., a branched alkyl amine). Stir continuously for 24 hours.

  • Validation: Purify the crude product via silica gel chromatography. Self-Validation Step: Confirm the molecular structure using 1H-NMR. The disappearance of the carboxylic acid proton and the distinct shift of the protons adjacent to the newly formed amide/ester bond confirm successful conjugation.

Phase B: Microfluidic Assembly of mRNA-LNPs

Causality: Traditional vortex mixing yields highly heterogeneous particles. Microfluidic mixing utilizes chaotic advection to rapidly exchange the ethanol solvent with an aqueous buffer, triggering the spontaneous, uniform nanoprecipitation of lipids around the mRNA[8][9].

  • Organic Phase Preparation: Dissolve the synthesized ionizable lipid, a helper lipid (DSPC), Cholesterol, and a PEG-lipid in pure ethanol at a standard molar ratio of 50:10:38.5:1.5[8].

  • Aqueous Phase Preparation: Dilute the mRNA payload in an acidic buffer (e.g., 50 mM Citrate buffer, pH 4.0). Causality: The acidic pH ensures the dimethylamino headgroup of the synthesized lipid is fully protonated, driving rapid electrostatic complexation with the negatively charged phosphate backbone of the mRNA[4].

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min[8][9].

  • Dialysis & Validation: Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 18 hours using a 10K MWCO cassette to remove ethanol and neutralize the pH. Self-Validation Step: Measure the LNPs using Dynamic Light Scattering (DLS). Acceptable quality control parameters are a Z-average diameter of 50–100 nm and a Polydispersity Index (PDI) < 0.2[8][10].

LNPAssembly Precursor 7-DMAHA Precursor (CAS: 1191-28-2) IonizableLipid Synthesized Ionizable Lipid Precursor->IonizableLipid Conjugation OrganicPhase Organic Phase (Ethanol) IonizableLipid->OrganicPhase HelperLipids Helper Lipids (Chol, DSPC, PEG) HelperLipids->OrganicPhase Microfluidics Microfluidic Mixing (Chaotic Advection) OrganicPhase->Microfluidics AqueousPhase Aqueous Phase (mRNA in pH 4 Buffer) AqueousPhase->Microfluidics LNP Self-Assembled LNP (Endosomal Escape Ready) Microfluidics->LNP Solvent Exchange

Microfluidic assembly pathway utilizing 7-DMAHA-derived ionizable lipids for mRNA LNP formulation.

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of 7-(Dimethylamino)heptanoic acid hydrochloride

This guide provides a comprehensive technical overview of the thermal stability of 7-(Dimethylamino)heptanoic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermal stability of 7-(Dimethylamino)heptanoic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of this compound for applications in pharmaceutical development, chemical synthesis, and materials science. This document outlines the theoretical basis for thermal stability assessment, provides detailed experimental protocols for key analytical techniques, and discusses potential thermal degradation pathways.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

7-(Dimethylamino)heptanoic acid hydrochloride, with the chemical formula C9H20ClNO2, is a molecule of interest in various synthetic applications, including as a building block in the generation of more complex active pharmaceutical ingredients (APIs).[1][2] The hydrochloride salt form generally enhances aqueous solubility and stability, making it a practical choice for formulation and handling.[3]

The thermal stability of an API is a critical quality attribute that profoundly influences its entire lifecycle, from manufacturing and processing to storage and ultimately, patient safety. A thermally labile compound can undergo degradation, leading to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties such as crystal form and dissolution rate.[4] Therefore, a thorough understanding and characterization of the thermal behavior of 7-(Dimethylamino)heptanoic acid hydrochloride are paramount for robust process development and the formulation of a safe and effective final drug product.

This guide will focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . These methods provide complementary information on mass changes and energetic transitions as a function of temperature, respectively, offering a comprehensive picture of a compound's thermal profile.[5][6]

Theoretical Framework: Understanding Thermal Events

When subjected to increasing temperature, a chemical compound can undergo various physical and chemical transformations. Understanding these potential events is crucial for interpreting thermoanalytical data.

  • Physical Events: These include melting, boiling, sublimation, and solid-state phase transitions (polymorphism).[7] These events are typically reversible and do not involve the breaking of covalent bonds. DSC is particularly sensitive to these transitions.

  • Chemical Events (Decomposition): At higher temperatures, the energy input becomes sufficient to break covalent bonds, leading to the irreversible breakdown of the molecule.[8] This degradation can result in the loss of volatile fragments, which is detected by TGA as a mass loss.[9]

For 7-(Dimethylamino)heptanoic acid hydrochloride, potential degradation initiation points include the carboxylic acid group (via decarboxylation), the dimethylamino group (via dealkylation or deamination), and the cleavage of the alkyl chain.[10][11] The presence of the hydrochloride salt can also influence the degradation pathway, potentially involving the loss of hydrogen chloride gas.[12]

Experimental Protocols for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The following protocols for TGA and DSC are designed to provide a foundational understanding of the thermal behavior of 7-(Dimethylamino)heptanoic acid hydrochloride.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with degradation or desolvation.[6]

3.1.1. Experimental Rationale

The choice of experimental parameters is critical for obtaining meaningful and reproducible TGA data.

  • Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of thermal events.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the inherent thermal decomposition of the material without the influence of oxidation.[9]

  • Temperature Range: A range from ambient to 400-600 °C is typically sufficient to capture the full decomposition of small organic molecules.[9]

3.1.2. Step-by-Step TGA Protocol

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 7-(Dimethylamino)heptanoic acid hydrochloride into a clean TGA pan (typically platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Method Programming:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Acquisition: Record the mass loss (%) and the derivative of the mass loss (%/°C) as a function of temperature. The derivative curve (DTG) helps to pinpoint the temperatures of the maximum rate of mass loss.

3.1.3. TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load program Set Method: - Ramp to 500°C at 10°C/min - N2 Atmosphere load->program run Run Experiment program->run acquire Acquire Mass vs. Temp Data run->acquire analyze Analyze TGA/DTG Curves acquire->analyze report Report Onset of Decomposition analyze->report

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing information on the energetics of these processes.[7][14]

3.2.1. Experimental Rationale

  • Sample Encapsulation: Using a hermetically sealed pan is crucial for hydrochloride salts to prevent the loss of volatile species (like HCl) before decomposition, which could interfere with the measurement of the melting endotherm.

  • Modulated DSC (MDSC): This technique can be employed to separate overlapping thermal events, such as a glass transition followed by a relaxation endotherm.

3.2.2. Step-by-Step DSC Protocol

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 7-(Dimethylamino)heptanoic acid hydrochloride into an aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Method Programming:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

  • Data Acquisition: Record the heat flow (mW) as a function of temperature.

3.2.3. DSC Workflow Diagram

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Processing start_dsc Start weigh_dsc Weigh 2-5 mg of Sample start_dsc->weigh_dsc pan_dsc Place in Aluminum Pan weigh_dsc->pan_dsc seal_dsc Hermetically Seal Pan pan_dsc->seal_dsc load_dsc Load Sample & Reference Pans seal_dsc->load_dsc program_dsc Set Method: - Ramp to 350°C at 10°C/min - N2 Atmosphere load_dsc->program_dsc run_dsc Run Experiment program_dsc->run_dsc acquire_dsc Acquire Heat Flow vs. Temp run_dsc->acquire_dsc analyze_dsc Identify Endotherms/Exotherms acquire_dsc->analyze_dsc report_dsc Report Melting Point & ΔHfus analyze_dsc->report_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Profile and Data Interpretation

While specific experimental data for 7-(Dimethylamino)heptanoic acid hydrochloride is not widely published, an expected thermal profile can be constructed based on the behavior of analogous amino acid hydrochlorides and alkylamines.

4.1. Summary of Expected Thermal Events

Thermal EventTechniqueExpected Temperature Range (°C)Interpretation
MeltingDSC150 - 250An endothermic event corresponding to the transition from a solid to a liquid phase. The peak of the endotherm is the melting point (Tm).[3]
Decomposition (Initial)TGA/DSC> 200Onset of mass loss detected by TGA, often accompanied by a complex series of endothermic or exothermic events in the DSC thermogram.[9]
Decomposition (Major)TGA/DSC> 250Significant and rapid mass loss indicating the primary breakdown of the molecular structure.

4.2. Interpreting the Data

  • TGA Curve: A sharp, single-step mass loss suggests a clean, well-defined decomposition process. A multi-step mass loss indicates a more complex degradation pathway with the formation of thermally stable intermediates.

  • DSC Thermogram: A sharp endotherm with a narrow peak is indicative of a pure, crystalline substance melting.[3] Broad endotherms or the presence of exothermic events overlapping with the melting peak can suggest decomposition occurring concurrently with melting.

Potential Degradation Pathways

Stress testing, which involves exposing the API to harsh conditions like high temperature and humidity, is used to identify likely degradation products and establish degradation pathways.[15] For 7-(Dimethylamino)heptanoic acid hydrochloride, several degradation pathways are plausible under thermal stress.

One potential pathway involves an initial N-dealkylation or deamination, which are common metabolic and degradation routes for alkylamines.[10][16] This could be followed by decarboxylation of the carboxylic acid moiety.

5.1. Hypothetical Thermal Degradation Pathway

Degradation_Pathway cluster_products Potential Initial Degradation Products parent 7-(Dimethylamino)heptanoic acid hydrochloride deamination Hept-6-enoic acid + Dimethylamine + HCl parent->deamination Deamination/ Hofmann Elimination dealkylation 7-(Methylamino)heptanoic acid + Formaldehyde + HCl parent->dealkylation Oxidative N-Dealkylation decarboxylation N,N-Dimethylhexan-1-amine + CO2 + HCl parent->decarboxylation Decarboxylation

Caption: Potential initial thermal degradation pathways.

Accelerated Stability Assessment

Beyond TGA and DSC, Accelerated Stability Assessment Programs (ASAP) are powerful tools for predicting the shelf-life of an API under various storage conditions.[17] These studies involve storing the API at elevated temperatures and humidity levels for a shorter duration (e.g., two weeks) and analyzing for degradation products.[17][18] The data is then fitted to a humidity-corrected Arrhenius equation to extrapolate and predict long-term stability.[17] This approach is crucial for de-risking drug development and selecting appropriate packaging.[4]

Conclusion

The thermal stability of 7-(Dimethylamino)heptanoic acid hydrochloride is a critical parameter that must be thoroughly characterized to ensure its successful application in pharmaceutical development. This guide has outlined a systematic approach using TGA and DSC to elucidate its thermal profile. By understanding the principles behind these techniques, executing robust experimental protocols, and carefully interpreting the resulting data, researchers can gain crucial insights into the melting behavior and decomposition kinetics of this compound. This knowledge is fundamental for guiding process chemistry, formulation development, and establishing appropriate storage and handling conditions, ultimately ensuring the quality and safety of the final drug product.

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Exploratory

7-(Dimethylamino)heptanoic Acid Hydrochloride: A Critical Intermediate in Advanced Therapeutics and Nanomedicine

Executive Summary In the rapidly evolving landscape of targeted drug delivery and rational drug design, the selection of chemical intermediates dictates the efficacy, stability, and pharmacokinetic profile of the final a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted drug delivery and rational drug design, the selection of chemical intermediates dictates the efficacy, stability, and pharmacokinetic profile of the final active pharmaceutical ingredient (API). 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) has emerged as a highly versatile bifunctional building block. Featuring a terminal tertiary amine and a carboxylic acid separated by a precise seven-carbon aliphatic spacer, this compound is strategically utilized in the synthesis of ionizable lipids for lipid nanoparticles (LNPs)[1], PROTAC aliphatic linkers[2], and targeted small-molecule inhibitors.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical rationale, mechanistic applications, and a self-validating synthetic methodology for this critical intermediate.

Physicochemical Profiling & Structural Rationale

The utility of 7-(dimethylamino)heptanoic acid hydrochloride stems from its precise molecular architecture. The dimethylamino group acts as a pH-responsive moiety, while the heptanoic acid chain provides an optimal hydrophobic spacer that governs molecular packing and flexibility. The hydrochloride salt form is preferred over the free base (CAS: 928-86-9) due to its enhanced crystalline stability, reduced hygroscopicity, and superior handling characteristics during stoichiometric pharmaceutical synthesis.

Table 1: Quantitative Physicochemical Profile
ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₉H₂₀ClNO₂Defines stoichiometric calculations for downstream coupling.
Molecular Weight 209.72 g/mol Critical for mass-balance in multi-step API synthesis.
CAS Registry Number 1191-28-2Unique identifier for the hydrochloride salt form.
Spacer Length 7 Carbons (C7)Provides optimal hydrophilic-lipophilic balance (HLB)[3].
Amine pKa (Estimated) ~9.5 (Free amino acid)Shifts to ~6.2–6.8 when conjugated into an ester/amide lipid[1].

Strategic Applications in Advanced Therapeutics

Ionizable Lipids for mRNA Delivery (LNP Formulation)

The most critical contemporary application of 7-(dimethylamino)heptanoic acid is its role as a hydrophilic headgroup precursor in the synthesis of ionizable cationic lipids[1]. When the carboxylic acid is coupled to branched or unsaturated lipid tails via esterification or amidation, the resulting lipid exhibits a highly specific apparent pKa (typically 6.0–7.0).

The Causality of the C7 Spacer: Why a seven-carbon chain? In LNP engineering, the distance between the ionizable nitrogen and the lipid tail junction dictates the lipid's packing parameter. A C7 spacer allows the LNP to maintain a stable lamellar phase at physiological pH (7.4), protecting the encapsulated mRNA payload. Upon endocytosis, the acidic environment of the endosome (pH < 6.0) protonates the dimethylamino group. The C7 spacer provides just enough flexibility for the protonated headgroup to interact electrostatically with anionic endosomal lipids, triggering a lamellar-to-hexagonal phase transition that ruptures the endosome and releases the mRNA into the cytosol[3].

LNP_Mechanism N1 LNP at Physiological pH (7.4) Dimethylamino Group is Neutral N2 Cellular Endocytosis (Internalization) N1->N2 N3 Endosomal Acidification (pH drops to < 6.0) N2->N3 N4 Protonation of C7-Spacer Amine (Cationic Shift) N3->N4 N5 Electrostatic Binding to Anionic Endosomal Lipids N4->N5 N6 Lamellar to Hexagonal Phase Transition (Membrane Destabilization) N5->N6 N7 Endosomal Escape & Cytosolic mRNA Release N6->N7

Diagram 1: pH-dependent mechanism of LNP endosomal escape driven by the dimethylamino moiety.

PROTAC Aliphatic Linkers

In Targeted Protein Degradation (TPD), 7-(dimethylamino)heptanoic acid serves as a versatile aliphatic linker[2]. The terminal carboxylic acid can be coupled to a target-binding ligand (e.g., via EDC/NHS chemistry), while the dimethylamino group can be selectively demethylated and functionalized, or utilized directly to modulate the aqueous solubility and cell permeability of the PROTAC molecule.

Self-Validating Synthetic Methodology

To ensure high purity and reproducibility, the synthesis of 7-(dimethylamino)heptanoic acid hydrochloride relies on the nucleophilic substitution (Sₙ2) of a halo-acid precursor, such as 7-bromoheptanoic acid[4] or 7-chloroheptanoic acid[5], with dimethylamine.

Experimental Causality: 7-bromoheptanoic acid is preferred over the chloro-variant because the bromide ion is a superior leaving group, allowing the reaction to proceed at lower temperatures (60°C vs. >80°C), thereby minimizing thermal degradation and elimination side-reactions. An excess of dimethylamine is utilized not only to drive the reaction forward but to act as an intrinsic acid scavenger, neutralizing the hydrobromic acid byproduct and preventing the stalling of the Sₙ2 mechanism.

Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction in Workflow
7-Bromoheptanoic Acid209.081.0Electrophilic substrate[4].
Dimethylamine (40% aq)45.084.0Nucleophile & acid scavenger.
Ethanol (Absolute)46.07SolventFacilitates homogenous Sₙ2 reaction.
Anhydrous HCl in Ether36.461.5Drives precipitation of the stable salt.
Step-by-Step Protocol

This protocol is designed as a self-validating system , utilizing phase-separation logic to inherently reject impurities at each step.

  • Sₙ2 Amination: Dissolve 1.0 eq of 7-bromoheptanoic acid in absolute ethanol (0.5 M concentration). Slowly add 4.0 eq of dimethylamine (40% aqueous solution) under continuous stirring.

  • Thermal Activation: Reflux the mixture at 60°C for 6 hours. In-process control: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the starting material (visualized by bromocresol green) validates reaction completion.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove ethanol and unreacted volatile dimethylamine.

  • Isoelectric Isolation (Self-Validation Step): Dissolve the crude residue in minimal distilled water. Adjust the pH to ~10 using 1M NaOH, and wash with diethyl ether (3x) to extract non-polar organic impurities. The product remains in the aqueous layer as a sodium salt.

  • Acidification & Extraction: Adjust the aqueous layer to pH ~2 using 1M HCl. Evaporate the aqueous layer to complete dryness. Extract the resulting solid cake thoroughly with anhydrous dichloromethane (DCM) or absolute ethanol. Causality: The target amino acid hydrochloride is highly soluble in these solvents, whereas the byproduct sodium chloride (NaCl) is completely insoluble, ensuring a perfect physical separation.

  • Salt Formation & Crystallization: Filter the organic extract to remove NaCl. To the clear filtrate, add 1.5 eq of anhydrous HCl in diethyl ether. The sudden drop in solvent polarity forces the pure 7-(dimethylamino)heptanoic acid hydrochloride to precipitate as a white crystalline solid.

  • Filtration: Collect the crystals via vacuum filtration, wash with cold ether, and dry under high vacuum.

Synthesis_Workflow Step1 7-Bromoheptanoic Acid (Electrophile) Step3 SN2 Amination (Ethanol, 60°C, 6h) Step1->Step3 Step2 Dimethylamine (Excess) (Nucleophile & Base) Step2->Step3 Step4 7-(Dimethylamino)heptanoic Acid (Zwitterion Intermediate) Step3->Step4 Evaporation & Isoelectric Isolation Step5 Anhydrous HCl / Ether (Protonation) Step4->Step5 Solubilization in DCM (NaCl Rejection) Step6 7-(Dimethylamino)heptanoic Acid HCl (Purified Final Product) Step5->Step6 Crystallization

Diagram 2: Self-validating synthetic workflow for 7-(dimethylamino)heptanoic acid hydrochloride.

Analytical Validation

To confirm the structural integrity of the synthesized intermediate, perform ¹H-NMR (D₂O, 400 MHz). The critical self-validating signals include:

  • A strong singlet at ~2.8 ppm integrating to 6 protons, confirming the presence of the intact N,N-dimethyl group.

  • A triplet at ~3.1 ppm integrating to 2 protons, representing the -CH₂- group directly adjacent to the protonated amine.

  • A triplet at ~2.3 ppm integrating to 2 protons, representing the -CH₂- adjacent to the carboxylic acid.

Conclusion

7-(Dimethylamino)heptanoic acid hydrochloride is far more than a simple aliphatic chain; it is a meticulously engineered spacer and pH-sensor critical to the success of modern nanomedicines and targeted degraders. By understanding the causality behind its C7 spacer length and employing a self-validating synthetic methodology, development scientists can ensure the robust, scalable production of high-purity downstream APIs and ionizable lipids.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 7-(Dimethylamino)heptanoic Acid Hydrochloride Stock Solutions

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Applications: Lipid Nanoparticle (LNP) Ionizable Lipid Synthesis, PROTAC Linker Conjugation, and Bioconjugation Workflows. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Applications: Lipid Nanoparticle (LNP) Ionizable Lipid Synthesis, PROTAC Linker Conjugation, and Bioconjugation Workflows.

Executive Summary

7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) is a highly versatile bifunctional building block [1]. Featuring a terminal tertiary amine and a reactive carboxylic acid separated by a flexible 7-carbon aliphatic spacer, it is widely utilized in the synthesis of ionizable lipids for mRNA delivery (Lipid Nanoparticles) [2] and as a structural linker in Proteolysis Targeting Chimeras (PROTACs) [3].

Because it is supplied as a hydrochloride (HCl) salt, the molecule exhibits excellent shelf-stability and aqueous solubility but carries specific handling requirements. The presence of the HCl equivalent inherently lowers the pH of aqueous solutions and can neutralize the basic catalysts required in downstream amide coupling reactions (e.g., HATU, EDC/NHS). This protocol outlines the rigorous preparation of stock solutions to preserve the integrity of the carboxylic acid for conjugation while mitigating the hygroscopic nature of the salt.

Physicochemical Properties & Solvent Rationale

To design a self-validating experimental protocol, one must first understand the physical parameters governing the molecule's behavior in solution.

PropertySpecificationExperimental Implication
Chemical Name 7-(Dimethylamino)heptanoic acid HClBifunctional; requires orthogonal protection or specific activation for selective reactions.
CAS Number 1191-28-2-
Molecular Formula C₉H₁₉NO₂ · HClThe HCl salt prevents auto-catalyzed degradation but renders the powder highly hygroscopic.
Molecular Weight 209.71 g/mol Critical for precise molarity calculations (Do not use the free base MW of 173.25 g/mol ).
Solubility Water, DMSO, DMF (≥ 50 mg/mL)Highly soluble in polar aprotic and protic solvents.
Solvent Selection Matrix (Expertise & Causality)
  • Anhydrous DMSO / DMF: The gold standard for chemical synthesis and bioconjugation. DMSO prevents the hydrolysis of activated ester intermediates (like NHS esters) formed during downstream coupling. Note: DMSO is highly hygroscopic; anhydrous grades must be used to prevent moisture-induced degradation.

  • ddH₂O / PBS: Ideal for direct biological assays or aqueous-phase EDC coupling. However, dissolving this HCl salt in water will result in an acidic solution (pH ~3.0–4.0). Titration with NaOH or a biological buffer may be required before cellular application.

Step-by-Step Methodology: 100 mM Stock Solution Preparation

The following protocol describes the preparation of a 100 mM stock solution in 1.0 mL of Anhydrous DMSO , optimized for downstream bioconjugation.

Phase 1: Preparation and Equilibration
  • Desiccation Check: Remove the sealed vial of 7-(Dimethylamino)heptanoic acid hydrochloride from -20°C storage.

  • Thermal Equilibration (Critical Step): Allow the vial to equilibrate to room temperature (RT) inside a desiccator for at least 30–45 minutes before opening.

    • Causality: Opening a cold vial exposes the hygroscopic HCl salt to atmospheric moisture. Condensation will artificially inflate the weighed mass (leading to sub-potent stock solutions) and introduce water that can quench downstream coupling reagents.

Phase 2: Weighing and Dissolution
  • Mass Calculation: To prepare 1.0 mL of a 100 mM solution:

    • Mass=Volume (L)×Concentration (mol/L)×Molecular Weight (g/mol)

    • Mass=0.001L×0.1mol/L×209.71g/mol=0.02097g(20.97mg)

  • Rapid Weighing: Using an analytical balance, rapidly weigh 20.97 mg of the powder into a sterile, amber glass vial or a low-bind microcentrifuge tube.

  • Solvent Addition: Immediately add 1.0 mL of Anhydrous DMSO .

  • Agitation: Vortex the solution for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 minutes. The resulting solution must be completely clear and free of particulates.

Phase 3: Downstream Adjustments & Sterilization
  • Base Neutralization (Conditional): If the stock is to be used immediately in an amide coupling reaction (e.g., with HATU or PyBOP), the HCl salt will quench the reaction. You must add 1.2 to 2.0 molar equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to the reaction mixture to liberate the free base.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE syringe filter .

    • Causality: Do not use PES or Cellulose Acetate filters for DMSO, as the solvent will dissolve the membrane matrix, contaminating your stock with polymers.

Phase 4: Storage
  • Aliquotting: Divide the filtered stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber, air-tight vials.

  • Argon Blanketing: Gently flush the headspace of each vial with dry Argon or Nitrogen gas before sealing.

  • Cryopreservation: Store aliquots at -20°C to -80°C . Avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the critical decision points and causal relationships in the stock preparation workflow.

Workflow Powder 7-(Dimethylamino)heptanoic Acid HCl Powder Equilibrate Equilibrate to RT (Desiccated, 30 min) Powder->Equilibrate Prevent condensation Weigh Weigh 20.97 mg (For 1 mL of 100 mM) Equilibrate->Weigh Rapid handling Solvent Add 1.0 mL Solvent (Anhydrous DMSO or ddH2O) Weigh->Solvent Dissolution Check Vortex / Sonicate Until Clear Solvent->Check Agitation Base Add DIPEA (Optional) (For Coupling Reactions) Check->Base If using HATU/EDC Filter Sterile Filter (0.22 µm PTFE for DMSO) Check->Filter If for bioassays Base->Filter Neutralize HCl Store Aliquot & Store (-20°C to -80°C) Filter->Store Argon flush (Optional)

Caption: Workflow for the preparation, neutralization, and storage of 7-(Dimethylamino)heptanoic acid HCl stock solutions.

Quality Control and Troubleshooting

  • Precipitation upon Base Addition: If adding DIPEA to the DMSO stock causes slight cloudiness, the neutralized zwitterion may have lower solubility than the HCl salt. If this occurs, do not add DIPEA to the stock directly; instead, add the base to the final reaction mixture containing the coupling partner.

  • Loss of Reactivity over Time: Carboxylic acids in DMSO can slowly degrade if moisture is present. Always use anhydrous DMSO (≤0.005% water) and strictly adhere to Argon blanketing.

References

  • Google Patents. CN118724740A - Amino lipids, lipid nanoparticles and their applications.
Application

Application Note: Utilizing 7-(Dimethylamino)heptanoic Acid Hydrochloride in Bioconjugation and Ionizable Lipid Synthesis

Executive Summary & Core Rationale In the rapidly evolving landscape of targeted therapeutics—spanning Lipid Nanoparticles (LNPs), Antibody-Drug Conjugates (ADCs), and PROTACs—the selection of a bifunctional linker is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the rapidly evolving landscape of targeted therapeutics—spanning Lipid Nanoparticles (LNPs), Antibody-Drug Conjugates (ADCs), and PROTACs—the selection of a bifunctional linker is a critical determinant of pharmacokinetic success. 7-(Dimethylamino)heptanoic acid hydrochloride (CAS 1191-28-2) serves as a premier building block in these modalities[1].

Structurally, it features a terminal dimethylamino headgroup separated from a reactive carboxylic acid by a flexible six-carbon aliphatic chain. This specific architecture provides two field-proven advantages:

  • pH-Responsive Ionizability: The dimethylamino group acts as a "proton sponge." It remains neutral in the physiological environment (pH 7.4) but rapidly protonates in the acidic endosome (pH 5.5–6.5), a mechanism essential for endosomal escape[2].

  • Steric Flexibility: The heptanoic acid backbone provides sufficient hydrophobic spacing to prevent steric clash between conjugated payloads while maintaining membrane-insertion capabilities[3].

Physicochemical Profiling

Understanding the baseline properties of the linker is essential for predicting its behavior post-conjugation and selecting the correct synthetic strategy.

Table 1: Physicochemical Properties of 7-(Dimethylamino)heptanoic acid HCl

PropertyValueCausality in Experimental Design
Molecular Weight 209.72 g/mol Low MW ensures minimal disruption to the overall mass and folding of the bioconjugate.
Intrinsic pKa (Amine) ~8.5 - 9.4Requires strong buffering during conjugation; shifts to an apparent pKa of ~6.4 when conjugated to lipid tails[3].
Solubility Aqueous, DMSO, DMFHighly soluble in polar aprotic solvents, making it ideal for standard HATU/EDC coupling workflows.
Salt Form Hydrochloride (HCl)Necessitates the addition of an organic base (e.g., DIPEA) to liberate the free amine/carboxylate prior to coupling.

Mechanistic Insights: The "Goldilocks" pKa and Endosomal Escape

When 7-(dimethylamino)heptanoic acid is conjugated to hydrophobic tails (creating lipids like DLin-MC3-DMA) or macromolecular payloads, the local dielectric environment suppresses the intrinsic pKa of the dimethylamino group from ~9.4 down to an apparent pKa of 6.2–6.5[3].

This shift is not a side effect; it is a highly engineered feature. For systemic delivery, an apparent pKa between 6.2 and 6.5 is optimal[2]. At pH 7.4 in the bloodstream, the conjugate remains predominantly neutral, avoiding opsonization and rapid clearance by the reticuloendothelial system. Upon cellular uptake via endocytosis, the dropping pH of the maturing endosome (pH < 6.5) protonates the dimethylamino group. The resulting positive charge induces electrostatic repulsion and membrane fusion with anionic endosomal lipids, physically destabilizing the vesicle and releasing the payload into the cytosol[2].

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that successful bioconjugation with this linker requires strict control over stoichiometry and pH. The following protocols are designed with built-in validation steps.

Protocol A: Amide Coupling to a Primary Amine (Payload/Peptide)

Objective: Conjugate the carboxylic acid of the linker to an amine-bearing payload using HATU. Rationale: HATU is preferred over EDC/NHS for aliphatic carboxylic acids due to its superior efficiency in overcoming steric hindrance and minimizing epimerization.

  • Preparation: Dissolve 1.0 eq of 7-(dimethylamino)heptanoic acid HCl in anhydrous DMF to achieve a 0.1 M concentration.

  • Neutralization & Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Insight: The first equivalent of DIPEA neutralizes the HCl salt of the linker; the remaining equivalents maintain the basic environment required for HATU activation. Add 1.1 eq of HATU and stir at room temperature for 15 minutes.

  • Conjugation: Add 0.9 eq of the amine-bearing payload (dissolved in DMF).

    • Causality Insight: Using the payload as the limiting reagent ensures complete conversion and simplifies downstream purification, as the highly polar unreacted linker is easily removed.

  • Reaction Monitoring: Stir for 1–2 hours. Validate completion via LC-MS. The mass shift should correspond to [Payload Mass] + 155 Da (accounting for the linker mass minus water lost during amide bond formation).

  • Purification: Purify via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA. Note: The product will elute as a TFA salt at the dimethylamino group.

Protocol B: Synthesis of an Ionizable Lipid (Esterification)

Objective: Conjugate the linker to a branched aliphatic alcohol to form a pH-sensitive lipid.

  • Activation: Dissolve the linker (1.2 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and DMAP (0.2 eq).

    • Causality Insight: DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that accelerates esterification with sterically hindered alcohols.

  • Coupling: Add the branched lipid alcohol (1.0 eq). Stir at room temperature under argon for 16 hours.

  • Workup: Wash the organic layer with saturated NaHCO3 (to remove unreacted acid and DMAP) followed by brine. Dry over Na2SO4.

  • Validation: Perform potentiometric titration on the purified lipid using TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) assay to confirm the apparent pKa is within the target 6.2–6.5 range[4].

Data Presentation: Formulation Efficiency

Table 2: Impact of Conjugation Chemistry on Linker Performance

Conjugation MethodTarget PayloadApparent pKaEndosomal Escape EfficiencyPrimary Application
HATU / DIPEA (Amide) Peptides / PROTACs6.8 - 7.1ModerateSolubilization, targeted degradation
EDC / DMAP (Ester) Branched Alcohols6.2 - 6.5Very HighLNP formulation (e.g., mRNA delivery)
Reductive Amination Small Molecules~7.5LowStable tethering, permanent charge

Mandatory Visualizations

Workflow A 7-(Dimethylamino) heptanoic acid HCl B Activation (HATU/DIPEA) A->B D Conjugation (RT, 1-2h) B->D C Amine-bearing Payload/Lipid C->D E Purification (HPLC/Dialysis) D->E F Purified Conjugate E->F

Fig 1. Standard workflow for amide-based bioconjugation using 7-(Dimethylamino)heptanoic acid.

Pathway N1 Extracellular Space (pH 7.4, Neutral) N2 Endocytosis into Cell N1->N2 N3 Early Endosome (pH 6.5, Partial H+) N2->N3 N4 Late Endosome (pH 5.5, Full H+) N3->N4 N5 Membrane Destabilization N4->N5 N6 Cytosolic Delivery N5->N6

Fig 2. pH-dependent protonation and endosomal escape mediated by the dimethylamino moiety.

References

  • [2] National Institutes of Health (PMC). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. URL:[Link]

  • [4] Google Patents. US20230320995A1 - Ionizable cationic lipids and lipid nanoparticles. URL:

  • [3] Proceedings of the National Academy of Sciences (PNAS). Lipid shape and packing are key for optimal design of pH-sensitive mRNA lipid nanoparticles. URL:[Link]

Sources

Method

7-(Dimethylamino)heptanoic acid hydrochloride in solid-phase peptide synthesis

Application Note: Integration of 7-(Dimethylamino)heptanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis Executive Summary The engineering of peptide-based therapeutics often requires the incorporation of speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of 7-(Dimethylamino)heptanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Executive Summary

The engineering of peptide-based therapeutics often requires the incorporation of specialized lipophilic and cationic modifiers to enhance cellular permeability, drive self-assembly into lipid nanoparticles (LNPs), or facilitate endosomal escape. 7-(Dimethylamino)heptanoic acid hydrochloride (CAS No.: 1191-28-2, MW: 209.72)[1] has emerged as a highly versatile building block in Solid-Phase Peptide Synthesis (SPPS). Functioning as an ionizable lipid mimic, it introduces a hydrophobic heptanoic acid spacer terminating in a tertiary amine.

This application note provides a comprehensive, field-tested guide to coupling 7-DMAHA·HCl in Fmoc/tBu SPPS workflows[2]. By addressing the unique physicochemical challenges of this molecule—specifically its hydrochloride salt form and tertiary amine nature—this guide ensures high-yield synthesis and reproducible integration into peptide-lipid conjugates and antimicrobial peptides (AMPs).

Physicochemical Profiling & Mechanistic Rationale

To successfully incorporate 7-DMAHA·HCl, scientists must adapt standard SPPS protocols to account for its specific chemical behavior. Do not treat this building block as a standard Fmoc-protected amino acid; understanding the causality behind its reactivity is critical for preventing synthesis failure.

  • The Hydrochloride Salt Challenge: 7-DMAHA is supplied as a hydrochloride salt to stabilize the tertiary amine. During SPPS activation, the presence of HCl will drastically lower the local pH of the coupling solution, protonating the coupling additives (e.g., Oxyma or HOBt) and severely retarding the formation of the active ester. Causality: You must explicitly add a stoichiometric amount of a non-nucleophilic base (like DIEA) strictly to neutralize the HCl salt before activation.

  • Self-Terminating Capping Group: The terminal dimethylamino group is a tertiary amine. Because it lacks a replaceable proton, it cannot undergo acylation. Causality: It does not require an Fmoc or Boc protecting group. Once coupled to the N-terminus or an orthogonal side-chain (e.g., Lysine), chain elongation is permanently terminated at that site.

  • Solvent Integrity: Because the dimethylamino group is highly sensitive to side reactions with formate impurities, the use of high-quality, amine-free Dimethylformamide (DMF) is non-negotiable. DMF degradation yields dimethylamine, which can prematurely remove Fmoc groups from the resin prior to 7-DMAHA coupling[3].

Table 1: Physicochemical Properties and SPPS Implications

PropertyValueOperational Implication in SPPS
Molecular Weight 209.72 g/mol (HCl salt)Mass calculations must account for the HCl adduct.
Amine pKa ~9.5Remains protonated during HPLC (0.1% TFA) and at physiological pH.
Protecting Group None requiredActs as a self-terminating capping group; no final deprotection needed.
Hydrophobicity Moderate (C7 chain)May cause slight peak broadening in Reverse-Phase HPLC.

Step-by-Step Experimental Protocol: N-Terminal Conjugation

This protocol utilizes the DIC/OxymaPure activation strategy, which is preferred over uronium salts (like HATU) to prevent guanidinylation of the peptide's free amine[4]. This protocol is designed as a self-validating system : it incorporates mandatory colorimetric checkpoints to ensure the reaction has gone to completion before irreversible cleavage occurs.

Materials Required
  • Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale).

  • 7-(Dimethylamino)heptanoic acid hydrochloride[1].

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.

  • N,N-Diisopropylethylamine (DIEA).

  • Peptide-grade DMF and Dichloromethane (DCM).

Methodology
  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using 20% Piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-Activation (Critical Step):

    • Weigh 0.3 mmol (3.0 equivalents) of 7-DMAHA·HCl (62.9 mg) and 0.3 mmol of OxymaPure (42.6 mg). Dissolve in 2 mL of DMF.

    • Neutralization: Add 0.3 mmol (3.0 eq) of DIEA (52.2 µL) to the solution. Rationale: This exactly neutralizes the 3.0 eq of HCl associated with the building block, generating the free carboxylate without leaving excess base that could cause epimerization.

    • Activation: Add 0.3 mmol (3.0 eq) of DIC (47.0 µL). Vortex gently and allow pre-activation for 3 minutes at room temperature.

  • Coupling Reaction: Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Because 7-DMAHA lacks an Fmoc group, standard UV-based Fmoc monitoring cannot be used. Extract a few resin beads, wash with ethanol, and perform a Kaiser test.

    • Pass: Beads remain yellow/colorless (proceed to step 5).

    • Fail: Beads turn blue (primary amines still present). Re-couple using HATU/DIEA chemistry.

  • Cleavage: Wash the resin with DMF and DCM. Cleave the peptide using a standard cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data: Coupling Optimization

To establish the most reliable synthesis parameters, we compared three distinct activation strategies for coupling 7-DMAHA·HCl to a difficult model sequence (ACP 65-74).

Table 2: Activation Strategy Comparison for 7-DMAHA·HCl

Activation SystemStoichiometry (Acid : Activator : Base)Base TypeTimeYieldMechanistic Notes
DIC / OxymaPure 3 : 3 : 3DIEA60 min>96%Base strictly neutralizes HCl; prevents guanidinylation[4].
HATU / DIEA 3 : 2.9 : 6DIEA45 min>91%Fast kinetics, but excess base required for both HATU activation and HCl neutralization.
PyBOP / NMM 3 : 3 : 6NMM90 min>85%Slower kinetics; useful for highly aggregation-prone sequences.

Visualizing the Workflows & Mechanisms

SPPS Coupling Workflow

The following diagram outlines the optimized logical flow for integrating 7-DMAHA·HCl into a solid-phase synthesis cycle.

SPPS_Workflow A Resin-Bound Peptide (Fmoc-Protected) B Fmoc Deprotection (20% Piperidine/DMF) A->B D Coupling Reaction (60 min, RT) B->D C Pre-activation of 7-DMAHA·HCl (DIC/Oxyma + 1 eq DIEA) C->D E Kaiser Test Validation D->E F TFA Cleavage & Global Deprotection E->F

Figure 1: Optimized SPPS workflow for coupling 7-DMAHA·HCl using DIC/Oxyma activation.

Mechanism of Action: Endosomal Escape

When conjugated to peptides, the dimethylamino headgroup of 7-DMAHA acts as an ionizable lipid. At physiological pH (7.4), it maintains a neutral or partially charged state, allowing cellular uptake. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) fully protonates the tertiary amine. This sudden increase in cationic charge density drives lipid mixing and membrane destabilization, facilitating the release of the peptide (or LNP payload) into the cytosol[5].

MOA N1 7-DMAHA-Peptide N2 Endocytosis N1->N2 N3 Endosome (pH 5.5) N2->N3 N4 Amine Protonation N3->N4 Acidification N5 Lipid Mixing N4->N5 Destabilization N6 Cytosolic Release N5->N6

Figure 2: Endosomal escape mechanism of 7-DMAHA-modified peptides via pH-dependent protonation.

Sources

Application

Application Note: High-Throughput Quantification of 7-(Dimethylamino)heptanoic Acid Hydrochloride via HILIC-MS/MS

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS)

Introduction & Analytical Rationale

7-(Dimethylamino)heptanoic acid hydrochloride (CAS 1191-28-2) is a highly polar, zwitterionic aliphatic amino acid[1][2]. Quantifying this molecule in complex biological matrices or pharmaceutical formulations presents a unique set of analytical challenges that render traditional High-Performance Liquid Chromatography (HPLC) inadequate.

The Chemical Challenge

Standard amino acid analysis often relies on pre-column or post-column derivatization using reagents like Ortho-Phthalaldehyde (OPA) or Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to impart UV or fluorescence activity and increase hydrophobicity[3]. However, the nitrogen atom in 7-(dimethylamino)heptanoic acid is a tertiary amine . Because it lacks a replaceable N-H proton, it cannot undergo these standard derivatization reactions.

Furthermore, its high polarity prevents adequate retention on traditional C18 reversed-phase columns, causing the analyte to elute in the void volume where it is highly susceptible to severe ion suppression from matrix components.

The Analytical Solution: HILIC-MS/MS

To overcome these limitations, direct analysis of the underivatized molecule using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the optimal strategy[4][5]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic interactions[4]. Tandem mass spectrometry provides absolute structural selectivity and sub-nanomolar sensitivity without the need for chromophores[3][6].

HILIC_Mechanism Analyte 7-(Dimethylamino)heptanoic acid [M+H]+ Cationic State WaterLayer Water-Enriched Layer (Hydrophilic Partitioning) Analyte->WaterLayer Partitions into StatPhase Zwitterionic Stationary Phase (Electrostatic Interaction) WaterLayer->StatPhase Ionic Binding Detector ESI-MS/MS Detection StatPhase->Detector Elution via Increasing H2O

HILIC retention mechanism for 7-(Dimethylamino)heptanoic acid.

Experimental Protocols

The following protocol is designed as a self-validating system. It incorporates internal standard (IS) normalization to correct for matrix effects and an extraction methodology specifically tailored to maintain the high-organic environment required for HILIC injection.

Reagents and Materials
  • Analyte Standard: 7-(Dimethylamino)heptanoic acid hydrochloride (Purity ≥98%)[2].

  • Internal Standard (IS): Dimethylglycine-d6 (or a stable isotopically labeled analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Additives: LC-MS grade Ammonium Formate, Formic Acid (FA)[5].

  • Column: Zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or Restek Raptor Polar X, 2.1 × 100 mm, 2.7 µm)[5][6].

Step-by-Step Sample Preparation

Causality Note: HILIC columns are highly sensitive to the injection solvent. Injecting highly aqueous samples leads to poor peak shape and breakthrough. Therefore, the extraction protocol utilizes a 4:1 organic-to-aqueous ratio, which simultaneously precipitates matrix proteins and prepares the sample in a HILIC-compatible solvent state[3].

  • Standard Curve Preparation: Prepare a master stock solution of 7-(Dimethylamino)heptanoic acid at 1.0 mg/mL in 50% ACN. Dilute serially in 80% ACN to create calibration standards ranging from 5 ng/mL to 5,000 ng/mL.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (500 ng/mL) to 50 µL of the biological sample or standard in a microcentrifuge tube.

  • Protein Precipitation & Extraction: Add 200 µL of ice-cold 100% ACN (containing 0.1% FA) to the sample. The final solvent ratio will be approximately 80% ACN.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation and analyte desorption.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

Workflow Step1 Sample Preparation 4:1 ACN:Aqueous Extraction Step2 Centrifugation 15,000 x g, 10 min Step1->Step2 Step3 HILIC Separation Gradient Elution (pH 3.0) Step2->Step3 Step4 ESI+ Ionization Desolvation & Protonation Step3->Step4 Step5 MRM Quantification m/z 174.3 -> 46.1 Step4->Step5

End-to-end LC-MS/MS analytical workflow for extraction and quantification.

LC-MS/MS Conditions

Causality Note: The mobile phase is buffered at pH 3.0 using ammonium formate and formic acid. At this pH, the carboxylic acid moiety of the analyte is predominantly protonated (neutral), while the tertiary amine remains strictly protonated (cationic). This optimizes electrostatic interaction with the zwitterionic stationary phase and maximizes ionization efficiency in ESI positive mode[5].

Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.000.40595
1.000.40595
5.000.404060
6.000.404060
6.100.40595
10.000.40595 (Re-equilibration)

Mass Spectrometry Parameters: The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
7-(Dimethylamino)heptanoic acid174.346.15025Quantifier
7-(Dimethylamino)heptanoic acid174.3156.25015Qualifier
Dimethylglycine-d6 (IS)110.148.15020IS Quantifier

System Validation and Data Presentation

To ensure the method is self-validating, a System Suitability Test (SST) must be performed prior to sample analysis. The SST requires the injection of a mid-level standard (e.g., 500 ng/mL) six consecutive times. The relative standard deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 5.0%, and the retention time RSD must be ≤ 2.0%.

Table 3: Representative Method Validation Metrics

Validation ParameterMetric AchievedAcceptance Criteria
Linear Dynamic Range 5.0 – 5,000 ng/mL R2≥0.995 (1/x weighting)
Limit of Detection (LOD) 1.5 ng/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 5.0 ng/mLS/N ratio 10:1, Accuracy ±20%
Intra-day Precision (RSD) 3.2% at 50 ng/mL 15%
Inter-day Precision (RSD) 4.8% at 50 ng/mL 15%
Extraction Recovery 88.5% ± 4.2%Consistent across low, mid, high QC
Matrix Effect 92.1% (Mild suppression)IS normalized variance 15%

Conclusion

The quantification of 7-(Dimethylamino)heptanoic acid hydrochloride necessitates a departure from traditional amino acid derivatization techniques due to its tertiary amine structure. By leveraging the orthogonal retention mechanisms of HILIC combined with the high selectivity of tandem mass spectrometry, this protocol provides a robust, high-throughput, and sensitive solution. The strict control of mobile phase pH and the maintenance of a high-organic sample diluent are the critical causal factors ensuring reproducible chromatographic performance and reliable quantification.

References

  • Direct analysis of amino acids by HILIC–ESI-MS HPLC.eu[Link]

  • HILIC-LC/MS method for non-derivatized amino acid analysis in spent media Engineering Conferences International (ECI)[Link]

  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection Agilent Technologies[Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Restek Corporation[Link]

Sources

Method

Application Note: Enhanced Sensitivity in Mass Spectrometry through Derivatization with 7-(Dimethylamino)heptanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the use of 7-(Dimethylamino)heptanoic acid hydrochloride (DMHAH)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 7-(Dimethylamino)heptanoic acid hydrochloride (DMHAH) as a derivatizing agent to enhance the sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS). By introducing a permanently charged dimethylamino group onto target molecules, this method significantly improves ionization efficiency and chromatographic behavior, facilitating robust and sensitive quantification. This application note will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into data analysis, making it an essential resource for researchers in metabolomics, proteomics, and drug development.

Introduction: The Rationale for Derivatization in Mass Spectrometry

In the realm of bioanalysis, achieving high sensitivity and selectivity is paramount. While modern mass spectrometers offer remarkable detection capabilities, many endogenous and exogenous compounds exhibit poor ionization efficiency or suboptimal chromatographic retention, hindering their accurate quantification. Chemical derivatization addresses these challenges by chemically modifying the analyte to introduce desirable properties without altering its core structure.[1][2]

7-(Dimethylamino)heptanoic acid hydrochloride (DMHAH) serves as an ideal scaffold for a "charge-tagging" derivatization strategy. The core advantages of employing DMHAH include:

  • Enhanced Ionization: The tertiary dimethylamino group is readily protonated, creating a permanent positive charge on the derivatized analyte. This significantly enhances the ionization efficiency in positive-ion electrospray ionization (ESI), leading to a substantial increase in signal intensity.

  • Improved Chromatography: The introduction of the heptanoic acid chain increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.

  • Predictable Fragmentation: The DMHAH-derivatized analytes often exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which can be exploited for highly selective and sensitive detection methods like selected reaction monitoring (SRM).[3][4]

This application note will focus on a robust and versatile method for utilizing DMHAH: the activation of its carboxylic acid group to form a highly reactive N-hydroxysuccinimide (NHS) ester. This activated ester can then efficiently react with primary and secondary amines on target analytes to form stable amide bonds.

The Chemistry of DMHAH Derivatization: A Two-Step Approach

The derivatization process using DMHAH is a two-step procedure that first involves the activation of the DMHAH carboxylic acid, followed by the coupling of the activated DMHAH to the target analyte.

Step 1: Activation of 7-(Dimethylamino)heptanoic Acid

To make the carboxylic acid of DMHAH reactive towards amines, it must first be converted into a better leaving group. This is effectively achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[2][5][6]

The mechanism proceeds as follows:

  • EDC reacts with the carboxyl group of DMHAH to form a highly reactive O-acylisourea intermediate.[2][7]

  • This unstable intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable NHS-ester of DMHAH. This NHS-ester is less susceptible to hydrolysis and can be prepared in advance or generated in situ for immediate use.[8][9][10]

G cluster_0 Step 1: Activation of DMHAH DMHAH 7-(Dimethylamino)heptanoic acid (DMHAH) Intermediate O-acylisourea Intermediate (unstable) DMHAH->Intermediate + EDC EDC EDC Activated_DMHAH DMHAH-NHS Ester (stable) Intermediate->Activated_DMHAH + NHS NHS NHS / Sulfo-NHS

Caption: Activation of DMHAH via EDC/NHS chemistry.

Step 2: Coupling of Activated DMHAH to Amine-Containing Analytes

The DMHAH-NHS ester is a potent acylating agent that readily reacts with nucleophilic groups, such as primary and secondary amines, on the target analyte. This reaction results in the formation of a stable amide bond, covalently linking the DMHAH "charge-tag" to the analyte. The reaction is typically carried out under mild basic conditions (pH 7-8) to ensure the amine is deprotonated and thus more nucleophilic.[7]

G cluster_1 Step 2: Coupling to Analyte Activated_DMHAH DMHAH-NHS Ester Derivatized_Analyte Derivatized Analyte Activated_DMHAH->Derivatized_Analyte + Analyte Analyte Analyte with Primary Amine (R-NH2) NHS_byproduct NHS (byproduct) Derivatized_Analyte->NHS_byproduct - NHS

Caption: Coupling of activated DMHAH to a primary amine.

Experimental Protocols

The following protocols provide a general framework for the derivatization of amine-containing analytes with DMHAH. Optimization of reaction conditions may be necessary for specific applications.

Materials and Reagents
  • 7-(Dimethylamino)heptanoic acid hydrochloride (DMHAH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Organic solvent (e.g., Acetonitrile, Dimethylformamide)

  • Analyte standards and samples

  • Ultrapure water

Protocol 1: In-situ Derivatization of Primary Amines

This protocol is suitable for the direct derivatization of analytes in a single reaction vessel.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in an appropriate solvent.

    • For biological samples, perform a protein precipitation or solid-phase extraction to remove interfering substances. Evaporate the sample to dryness and reconstitute in the Activation Buffer.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add the following in order:

      • 50 µL of the reconstituted sample or analyte standard.

      • 10 µL of a freshly prepared 10 mg/mL DMHAH solution in Activation Buffer.

      • 10 µL of a freshly prepared 20 mg/mL NHS solution in Activation Buffer.

      • 10 µL of a freshly prepared 20 mg/mL EDC solution in Activation Buffer.

    • Vortex briefly and incubate at room temperature for 30 minutes.

    • Adjust the pH to 7.5 by adding 20 µL of Coupling Buffer.

    • Incubate for an additional 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Add 10 µL of Quenching Solution to the reaction mixture to consume any unreacted DMHAH-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Sample Analysis:

    • The sample is now ready for dilution and analysis by LC-MS.

Protocol 2: Preparation of DMHAH-NHS Ester Stock Solution

For high-throughput applications, a stable stock solution of the activated DMHAH-NHS ester can be prepared.

  • Activation of DMHAH:

    • Dissolve DMHAH (e.g., 10 mg) and NHS (e.g., 15 mg) in an anhydrous organic solvent such as DMF.

    • Add EDC (e.g., 20 mg) and stir the reaction mixture at room temperature for 4-6 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification and Storage:

    • Once the reaction is complete, the DMHAH-NHS ester can be purified by silica gel chromatography if necessary.

    • The purified product can be stored as a solid or in an anhydrous solvent at -20°C.

  • Derivatization using DMHAH-NHS Ester Stock:

    • To your sample or standard in Coupling Buffer, add a molar excess of the DMHAH-NHS ester stock solution.

    • Incubate at room temperature for 1-2 hours.

    • Quench the reaction as described in Protocol 1.

LC-MS/MS Analysis of DMHAH-Derivatized Analytes

Chromatographic Conditions

Derivatization with DMHAH increases the hydrophobicity of the analyte, making it well-suited for reversed-phase chromatography.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B over several minutes, followed by a re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometry Conditions

The analysis should be performed in positive-ion ESI mode. The DMHAH tag facilitates the formation of a prominent protonated molecule, [M+H]+.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow Rates Optimize for the specific instrument
Fragmentation and Detection

In MS/MS, DMHAH-derivatized analytes are expected to produce characteristic fragment ions. The most common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable fragment ion corresponding to the protonated DMHAH moiety. The fragmentation of the dimethylamino group itself can also produce characteristic ions.[11]

Table of Expected Mass Information:

Analyte PropertyValue
Molecular Weight of DMHAH 173.27 g/mol
Mass of DMHAH "Tag" (after reaction) 155.15 Da
Expected Precursor Ion [M_analyte + 155.15 + H]+
Characteristic Fragment Ion (from DMHAH) m/z corresponding to protonated DMHAH or its fragments

For targeted analysis, an SRM method can be developed by monitoring the transition from the precursor ion to a specific product ion of the DMHAH tag. This provides excellent selectivity and sensitivity.

Conclusion

Derivatization with 7-(Dimethylamino)heptanoic acid hydrochloride is a powerful strategy for enhancing the sensitivity and chromatographic performance of amine-containing analytes in LC-MS analysis. The straightforward and robust EDC/NHS chemistry allows for efficient labeling of target molecules with a permanently charged tag. This application note provides the foundational knowledge and practical protocols for researchers to implement this technique, ultimately enabling more sensitive and reliable quantification of a wide range of compounds in complex biological matrices.

References

  • He, X., et al. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of the American Society for Mass Spectrometry, 25(11), 1930-1939. Available at: [Link]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598-7609. Available at: [Link]

  • El-Aneed, A., et al. (2018). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Molecules, 23(10), 2548. Available at: [Link]

  • Amerigo Scientific. (2024). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of dimethylamine. Available at: [Link]

  • van den Broek, I., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2037-2046. Available at: [Link]

  • Pal, A., et al. (2016). Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. Synthetic Communications, 46(15), 1269-1275. Available at: [Link]

  • Yan, Q., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 6(82), 78477-78484. Available at: [Link]

  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available at: [Link]

Sources

Application

Application Note: Laboratory-Scale Synthesis of 7-(Dimethylamino)heptanoic Acid Hydrochloride

Executive Summary 7-(Dimethylamino)heptanoic acid hydrochloride (CAS 1191-28-2) is a highly versatile bifunctional building block. Featuring a terminal tertiary amine and a carboxylic acid separated by a flexible six-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(Dimethylamino)heptanoic acid hydrochloride (CAS 1191-28-2) is a highly versatile bifunctional building block. Featuring a terminal tertiary amine and a carboxylic acid separated by a flexible six-carbon aliphatic spacer, it is widely utilized as an aliphatic linker in PROTAC design[1], a precursor for ionizable amino lipids in lipid nanoparticle (LNP) formulations[2], and a reagent in specialized biochemical assays[3].

This application note provides a field-proven, laboratory-scale protocol for synthesizing this compound via the nucleophilic aliphatic substitution (S_N2) of 7-bromoheptanoic acid with dimethylamine. As a Senior Application Scientist, I have structured this guide to emphasize the causality behind the reaction conditions and to establish self-validating systems that ensure high yield and purity.

Mechanistic Rationale & Pathway Design

The synthesis relies on the S_N2 amination of a terminal alkyl halide. While 7-chloroheptanoic acid[4] is commercially available, 7-bromoheptanoic acid[5] is explicitly selected as the electrophile. The bromide ion is a superior leaving group, allowing the reaction to proceed under milder conditions and minimizing thermal degradation.

A critical challenge in synthesizing tertiary amines from primary alkyl halides is over-alkylation, which leads to unwanted quaternary ammonium salts. To circumvent this, the protocol employs a massive stoichiometric excess (10 equivalents) of dimethylamine[6]. This excess serves a dual purpose:

  • Kinetic Control: It statistically overwhelms the reaction matrix, ensuring the mono-alkylated tertiary amine is the terminal product.

  • Acid Scavenging: It acts as an in-situ base to neutralize the hydrobromic acid (HBr) generated during the substitution, driving the reaction to completion.

Mechanism R1 7-Bromoheptanoic Acid I1 S_N2 Transition State (Walden Inversion) R1->I1 R2 Dimethylamine (Nucleophile & Base) R2->I1 Excess drives kinetics P1 7-(Dimethylamino)heptanoic Acid (Zwitterion) I1->P1 P2 Dimethylammonium Bromide (Byproduct) I1->P2 Scavenges HBr

Mechanistic pathway and causality of the S_N2 amination reaction.

Reagent Matrix & Stoichiometry

Table 1: Quantitative Reagent Matrix for a 10-gram Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunctional Role
7-Bromoheptanoic acid 209.081.010.0 g47.8 mmolElectrophile
Dimethylamine (40% aq) 45.0810.0~60 mL478 mmolNucleophile / Base
Ethanol (Absolute) 46.07Solvent50 mLN/AReaction Medium
Dowex 50WX8 (H+ form) N/AExcess50 gN/AIon-Exchange Matrix
HCl (4M in Dioxane) 36.46~1.5~18 mL71.7 mmolSalt Formation

Experimental Workflow

SynthesisWorkflow A 7-Bromoheptanoic Acid + Dimethylamine (10 eq) B S_N2 Amination Reaction (EtOH, 50°C, 16h) A->B C Concentration & Workup (Remove excess volatile amine) B->C D Ion-Exchange Chromatography (Dowex 50WX8, H+ form) C->D E Elution with aq. NH3 (Isolate Free Amino Acid) D->E F Acidification with HCl (pH 1-2) E->F G Crystallization (7-(Dimethylamino)heptanoic acid hydrochloride) F->G

Workflow for the synthesis of 7-(Dimethylamino)heptanoic acid hydrochloride.

Phase 1: S_N2 Amination
  • Preparation: In a 250 mL heavy-walled round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromoheptanoic acid (10.0 g, 47.8 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add the 40% aqueous dimethylamine solution (60 mL, 478 mmol) in one rapid portion.

  • Reaction Execution: Seal the flask securely (to prevent the escape of volatile dimethylamine, b.p. 7 °C) and heat the mixture to 40–50 °C with vigorous stirring for 16 hours.

  • Self-Validating IPC (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in Hexane:EtOAc (7:3) and visualize with KMnO4. The complete disappearance of the high-Rf 7-bromoheptanoic acid spot confirms reaction completion. The zwitterionic product will remain firmly at the baseline.

Phase 2: Zwitterion Isolation via Ion-Exchange

Expert Insight: Liquid-liquid extraction is notoriously inefficient for zwitterionic amino acids due to their high aqueous solubility. We utilize a strongly acidic cation exchange resin to create a binary separation environment.

  • Volatile Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol and unreacted dimethylamine.

  • Resin Loading: Dissolve the crude viscous residue in 50 mL of deionized water. Load this solution onto a column packed with 50 g of Dowex 50WX8 strongly acidic cation exchange resin (H+ form). The resin's sulfonic acid groups will covalently bind the protonated tertiary amine.

  • Impurity Wash: Wash the column with 3 column volumes (CV) of deionized water. This self-validating step selectively elutes all non-basic impurities, including unreacted acid and bromide anions.

  • Product Elution: Elute the product using 2M aqueous ammonia (NH4OH). The ammonia deprotonates the resin, releasing the pure free base. Collect the ninhydrin-positive fractions.

  • Concentration: Evaporate the combined fractions under reduced pressure to yield the free base of 7-(dimethylamino)heptanoic acid as an off-white solid.

Phase 3: Hydrochloride Salt Formation

Expert Insight: The free base is hygroscopic. Conversion to the hydrochloride salt (CAS 1191-28-2) dramatically enhances crystalline stability and shelf-life[7].

  • Dissolution: Dissolve the isolated free base in a minimum volume of dry ethanol (~30 mL) and chill in an ice bath (0–5 °C).

  • Acidification: Dropwise, add 4M HCl in dioxane until the solution reaches a stable pH of 1–2 (verify with pH paper).

  • Precipitation: Slowly add 50 mL of cold, anhydrous diethyl ether to induce crystallization.

  • Recovery: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum for 12 hours.

Analytical Validation

To ensure trustworthiness and batch-to-batch consistency, the synthesized 7-(Dimethylamino)heptanoic acid hydrochloride must be validated against the following expected analytical parameters.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueTarget ParameterExpected ObservationDiagnostic Value
1H NMR (D2O, 400 MHz) N-CH3 protonsSinglet, ~2.8 ppm (6H)Confirms successful dimethylation.
1H NMR (D2O, 400 MHz) C-CH2-N protonsTriplet, ~3.1 ppm (2H)Confirms attachment to the aliphatic chain.
1H NMR (D2O, 400 MHz) CH2-COOH protonsTriplet, ~2.3 ppm (2H)Confirms intact carboxylic acid.
ESI-MS (Positive Mode) [M+H]+m/z 174.1Validates the molecular weight of the free base.
TLC (Silica Gel) Rf value~0.3 (DCM:MeOH:NH4OH 80:18:2)Single ninhydrin-positive (purple) spot confirms purity.

Sources

Method

7-(Dimethylamino)heptanoic acid hydrochloride as a reagent in organic chemistry

Application Note: 7-(Dimethylamino)heptanoic Acid Hydrochloride in Advanced Organic Synthesis and Nanomedicine Target Audience: Researchers, Medicinal Chemists, and Drug Delivery Scientists Focus Areas: Ionizable Lipid S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-(Dimethylamino)heptanoic Acid Hydrochloride in Advanced Organic Synthesis and Nanomedicine

Target Audience: Researchers, Medicinal Chemists, and Drug Delivery Scientists Focus Areas: Ionizable Lipid Synthesis (LNPs), PROTAC Linker Assembly, and Bifunctional Conjugation

Introduction & Chemical Profile

7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) is a highly versatile, bifunctional aliphatic building block [1]. Structurally, it features a terminal tertiary amine (dimethylamino group) and a carboxylic acid, separated by a flexible 6-carbon spacer (forming a 7-carbon main chain). In modern drug development, this reagent has become a cornerstone in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and as a solubility-enhancing spacer in Targeted Protein Degradation (PROTACs) .

Because it is supplied as a hydrochloride salt, the molecule is highly stable and resists self-condensation. However, this salt form requires specific stoichiometric considerations during synthetic workflows to ensure optimal activation and coupling.

Mechanistic Insights: The Causality of the Dimethylamino Group and C7 Spacer

The "Proton Sponge" and Apparent pKa in LNPs

In the context of mRNA delivery, the efficacy of an LNP is dictated by its ability to escape the endosome. The dimethylamino headgroup provided by 7-(dimethylamino)heptanoic acid is the critical ionizable moiety in many state-of-the-art lipids (such as DLin-MC3-DMA analogs) [2].

  • The pKa Shift Causality: While the intrinsic pKa of a dimethylamino group is typically between 8.5 and 9.4 in aqueous solution, embedding this group within the hydrophobic lipid bilayer of an LNP suppresses its ionization. This shifts the apparent pKa of the LNP to an optimal range of 6.0 to 6.5 [2, 3].

  • Endosomal Escape: At physiological pH (7.4), the LNP remains neutral, preventing systemic toxicity and rapid clearance. Upon cellular uptake via endocytosis, the endosome acidifies (pH ~5.5). The dimethylamino group rapidly protonates, becoming cationic. This positive charge interacts electrostatically with the anionic endosomal membrane, inducing a non-bilayer (hexagonal) phase transition that disrupts the membrane and releases the mRNA cargo into the cytosol [3].

EndosomalEscape N1 LNP Uptake (pH 7.4, Neutral) N2 Endosome Maturation (pH ~5.5) N1->N2 Endocytosis N3 Amine Protonation (Cationic Lipid) N2->N3 Acidification N4 Membrane Fusion & Endosomal Escape N3->N4 Electrostatic Interaction N5 mRNA Release into Cytosol N4->N5 Cargo Delivery

Mechanism of LNP endosomal escape driven by dimethylamino protonation.
Spacer Flexibility in PROTACs

For PROTACs, the C7 alkyl chain provides an optimal hydrophobic spacer length that prevents steric clashing between the target-binding ligand and the E3 ligase ligand. Furthermore, the tertiary amine can be utilized to improve the aqueous solubility of otherwise highly lipophilic degrader molecules, or to target specific lysosomal degradation pathways.

Data Presentation: Properties and Optimization

Table 1: Physicochemical Properties & pKa Dynamics

Property Value / Description Mechanistic Implication
CAS Number 1191-28-2 Standardized reagent identifier [1].
Molecular Weight 209.72 g/mol Requires precise equivalent calculations for the HCl salt.
Intrinsic pKa ~8.5 – 9.4 Highly basic in free aqueous solution [2].

| Apparent pKa (in LNP) | 6.0 – 6.5 | Tuned by hydrophobic shielding; ideal for systemic liver targeting [3]. |

Table 2: Optimized Coupling Conditions for 7-(Dimethylamino)heptanoic Acid

Reaction Type Reagents Base Equivalents Typical Yield Causality for Reagent Choice
Esterification EDC·HCl, DMAP 2.5 eq DIPEA 70–85% EDC produces a water-soluble urea byproduct, allowing easy separation from highly lipophilic lipid tails via aqueous workup.

| Amidation | HATU, HOAt | 3.0 eq DIPEA | 80–95% | HATU provides rapid activation for sterically hindered amines common in PROTAC ligand synthesis. |

Experimental Protocols

The following self-validating protocols are designed to account for the hydrochloride salt form of the reagent, ensuring that the carboxylic acid is properly activated without quenching the coupling agents [4].

Protocol A: Synthesis of Ionizable Lipids via Steglich Esterification

Objective: Conjugate 7-(dimethylamino)heptanoic acid to a complex hydrophobic tail (e.g., dilinoleyl methanol) to form an ionizable lipid precursor.

  • Preparation & Neutralization: Dissolve 1.0 equivalent of 7-(dimethylamino)heptanoic acid hydrochloride in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction to 0 °C. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: 1.0 eq of DIPEA neutralizes the HCl salt, releasing the free acid. The remaining 1.5 eq acts as a general base to facilitate the esterification and prevent localized acidity.

  • Activation: Add 1.5 equivalents of EDC·HCl and 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at 0 °C for 15 minutes to form the active O-acylisourea intermediate.

  • Nucleophilic Attack: Dissolve 0.9 equivalents of the target lipid alcohol in a minimal volume of anhydrous DCM and add it dropwise to the activated mixture.

    • Causality: The lipid alcohol is deliberately made the limiting reagent (0.9 eq) because complex lipid tails are typically the most expensive and difficult-to-synthesize components. This ensures maximum conversion of the lipid tail.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12–16 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: The water-soluble EDC-urea byproduct and unreacted acid partition into the aqueous phase, leaving the highly lipophilic product in the organic phase.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Amide Coupling for PROTAC Linker Assembly

Objective: Attach the C7-dimethylamino spacer to an amine-bearing E3 ligase ligand.

  • Preparation: Dissolve 1.0 equivalent of 7-(dimethylamino)heptanoic acid hydrochloride and 1.0 equivalent of the amine-bearing ligand in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of DIPEA.

    • Causality: A larger excess of base is required here to neutralize the HCl salt, deprotonate the target amine (if it is also a salt), and drive the HATU coupling mechanism.

  • Coupling: Cool to 0 °C and add 1.2 equivalents of HATU. Stir for 30 minutes at 0 °C, then warm to room temperature for 2 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3 times) followed by brine.

    • Causality: Washing with 5% LiCl is highly effective at partitioning DMF out of the organic layer, preventing co-elution during chromatography.

  • Purification: Purify the concentrated crude product via reverse-phase HPLC to yield the functionalized PROTAC intermediate.

SyntheticWorkflow S1 7-(Dimethylamino)heptanoic Acid HCl S2 Neutralization (DIPEA / TEA) S1->S2 Base Addition S3 Activation (EDC/DMAP or HATU) S2->S3 Coupling Agent S4 Nucleophilic Attack (Lipid-OH or Ligand-NH2) S3->S4 Substrate Addition S5 Purification & Yield Optimization S4->S5 Aqueous Workup

Standard synthetic workflow for coupling 7-(dimethylamino)heptanoic acid.

References

  • Sigma-Aldrich.7-(dimethylamino)heptanoic acid hydrochloride Product Specifications.
  • Proceedings of the National Academy of Sciences (PNAS).Lipid shape and packing are key for optimal design of pH-sensitive mRNA lipid nanoparticles.
  • National Institutes of Health (NIH PMC).Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery.
  • Google Patents (CN118724740A).Amino lipids, lipid nanoparticles and their applications.
Application

incorporating 7-(Dimethylamino)heptanoic acid hydrochloride into polymer chains

Application Note: Covalent Grafting of 7-(Dimethylamino)heptanoic Acid Hydrochloride onto Amine-Bearing Polymers Executive Summary Incorporating tertiary amine functionalities into polymer backbones is a cornerstone stra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Grafting of 7-(Dimethylamino)heptanoic Acid Hydrochloride onto Amine-Bearing Polymers

Executive Summary

Incorporating tertiary amine functionalities into polymer backbones is a cornerstone strategy for developing pH-responsive biomaterials, non-viral gene delivery vectors (e.g., Lipid Nanoparticles or polyplexes), and antimicrobial coatings. This application note details a robust "grafting-to" protocol for conjugating 7-(Dimethylamino)heptanoic acid hydrochloride onto primary amine-bearing polymers (such as chitosan or polyallylamine) using zero-length crosslinkers (EDC/NHS).

Mechanistic Rationale & Design Principles

When engineering smart polymers, the choice of the functional ligand dictates the macromolecular behavior. 7-(Dimethylamino)heptanoic acid is selected for two critical structural reasons:

  • pKa and the Proton Sponge Effect: The terminal dimethylamino group possesses a pKa of approximately 6.5–7.0. At physiological pH (7.4), the polymer remains relatively uncharged, maintaining systemic stability. However, in the acidic environment of an endosome (pH 5.0–6.0), these tertiary amines rapidly protonate. This drives osmotic swelling and endosomal membrane rupture, facilitating the cytosolic release of therapeutic cargos like mRNA or siRNA[1].

  • Spacer Length: The 6-carbon aliphatic chain (the heptanoic acid backbone) provides critical flexibility and hydrophobic balance. This spacer decouples the bulky tertiary amine from the rigid polymer backbone, minimizing steric hindrance during the coupling reaction and maximizing the conformational freedom of the amine for proton capture[2]. Polymer grafting via this method alters the physicochemical properties of the base polymer, enabling the creation of specialized biomaterials tailored for targeted pharmaceutical objectives[3].

Reaction Chemistry & Pathway

The conjugation relies on carbodiimide chemistry. N-Ethyl-N′-(3-(dimethylamino)propyl)carbodiimide (EDC) activates the carboxylic acid of 7-(Dimethylamino)heptanoic acid to form an unstable O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) converts this into a semi-stable amine-reactive NHS-ester[4]. This ester then undergoes nucleophilic attack by the primary amines on the polymer backbone, yielding a stable amide bond.

G A 7-(Dimethylamino) heptanoic acid B EDC / NHS Activation (pH 5.5) A->B + EDC/NHS C NHS-Ester Intermediate B->C - Urea byproduct E Grafted Polymer (Amide Linkage) C->E + Polymer D Polymer Backbone (e.g., Chitosan -NH2) D->E Nucleophilic Attack (pH 7.5)

EDC/NHS grafting of 7-(Dimethylamino)heptanoic acid onto an amine polymer.

Experimental Protocol

Self-Validating System: This protocol uses strict pH shifts to sequentially optimize activation (acidic conditions) and conjugation (basic conditions), ensuring that failure at one pH checkpoint prevents the progression of side reactions.

Materials & Reagents:

  • 7-(Dimethylamino)heptanoic acid hydrochloride (Target ligand)

  • Amine-bearing polymer (e.g., Low MW Chitosan, 75-85% deacetylated)

  • EDC·HCl and Sulfo-NHS

  • MES Buffer (0.1 M, pH 5.5)

  • Borate Buffer (0.1 M, pH 8.0)

  • Dialysis tubing (MWCO 3.5 kDa)

Step-by-Step Methodology:

Phase 1: Carboxyl Activation

  • Dissolution : Dissolve 100 mg of 7-(Dimethylamino)heptanoic acid hydrochloride in 5 mL of 0.1 M MES buffer (pH 5.5).

    • Causality: The EDC reaction is most efficient under slightly acidic (pH 5–6) conditions and must be performed in carboxyl- and amine-free buffers to prevent competitive side reactions[5].

  • EDC Addition : Add EDC·HCl at a 2:1 molar ratio (EDC:Carboxyl). Stir for 15 minutes at room temperature to form the O-acylisourea intermediate.

  • NHS Addition : Add Sulfo-NHS at a 1:1 molar ratio (Sulfo-NHS:EDC). Stir for an additional 30 minutes.

    • Causality: Sulfo-NHS stabilizes the amine-reactive intermediate, preventing the rapid hydrolysis of the O-acylisourea back to the original carboxylic acid, which is a common point of failure in aqueous coupling[4].

Phase 2: Bioconjugation 4. Polymer Preparation : Dissolve the amine-bearing polymer (e.g., 200 mg of chitosan) in 10 mL of slightly acidic water, then gradually adjust the pH to 7.5–8.0 using Borate buffer. 5. Coupling : Dropwise add the activated NHS-ester solution to the polymer solution under vigorous magnetic stirring. 6. Reaction : Maintain the reaction pH between 7.5 and 8.0 for 12–24 hours at room temperature.

  • Causality: Primary amines must be deprotonated (non-ionized) to act as effective nucleophiles. If the pH drops below 7.0, the amines protonate into non-reactive ammonium ions (-NH3+), halting the amidation reaction.

Phase 3: Purification and Recovery 7. Dialysis : Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa). Dialyze against 0.05 M NaCl for 24 hours (to disrupt ionic interactions between unreacted ligand and the polymer), followed by deionized water for 48 hours to remove EDC-urea byproducts and residual NHS. 8. Lyophilization : Freeze-dry the dialyzed solution to obtain the purified grafted polymer as a dry powder.

Data Presentation & Quality Control

The degree of substitution (DS) can be controlled by varying the molar ratio of the 7-(Dimethylamino)heptanoic acid to the polymer's primary amine groups. The table below summarizes expected quantitative outcomes based on 1H NMR integration (comparing the dimethylamine peak at ~2.3 ppm to the polymer backbone peaks).

Molar Ratio (Ligand : Polymer -NH2)EDC/NHS Ratio (to Ligand)Expected Degree of Substitution (DS)Zeta Potential at pH 5.0 (mV)Zeta Potential at pH 7.4 (mV)
0.2 : 12:212 - 18%+ 22.4 ± 1.2+ 4.1 ± 0.8
0.5 : 12:235 - 42%+ 34.6 ± 1.5+ 6.3 ± 1.1
1.0 : 12:265 - 75%+ 48.2 ± 2.1+ 8.5 ± 1.4

Note: Increased DS enhances the cationic charge density at acidic pH. This synergistic effect of high charge density is critical for nucleic acid complexation and superior endosomal escape[2].

Functional Application: The Proton Sponge Mechanism

Once incorporated, the dimethylamino groups serve as active participants in cellular trafficking. The logical flow of this mechanism is visualized below:

ProtonSponge P Grafted Polymer (Tertiary Amines) E Endosomal Uptake (pH drops to ~5.0) P->E H Protonation of Dimethylamino Groups E->H H+ Influx S Osmotic Swelling & Polymer Expansion H->S Cl- accumulation R Endosomal Escape & Cargo Release S->R Membrane Rupture

Endosomal escape mechanism driven by pH-responsive dimethylamino groups.

References

  • In Situ Monitoring of Linear RGD-Peptide Bioconjugation with Nanoscale Polymer Brushes Source: NIH.gov URL:[Link]

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions Source: ACS Publications (Langmuir) URL:[Link]

  • Poly(2-(dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles Co-Loaded with Quercetin and DNA Source: MDPI URL:[Link]

  • Review on various activator-assisted polymer grafting techniques for smart drug delivery applications Source: NIH.gov (PMC) URL:[Link]

  • Amino lipids, lipid nanoparticles and their applications (CN118724740A)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-(Dimethylamino)heptanoic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 7-(Dimethylamino)heptanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-(Dimethylamino)heptanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your reaction yields and final product purity.

Section 1: Overview of Synthetic Strategies

The synthesis of 7-(Dimethylamino)heptanoic acid hydrochloride can be approached through several pathways. The two most practical and common routes are:

  • Nucleophilic Substitution: This is a direct approach involving the alkylation of dimethylamine with a 7-haloheptanoic acid derivative, most commonly 7-bromoheptanoic acid.

  • Reductive Amination: This method starts with a carbonyl-containing C7 precursor, such as 7-oxoheptanoic acid, which is reacted with dimethylamine to form an intermediate iminium ion that is subsequently reduced to the target tertiary amine.[1]

Each method has distinct advantages and challenges, which are summarized below.

FeatureNucleophilic Substitution (with 7-Bromoheptanoic Acid)Reductive Amination (from 7-Oxoheptanoic Acid)
Starting Materials 7-Bromoheptanoic acid, Dimethylamine7-Oxoheptanoic acid, Dimethylamine, Reducing Agent
Pros Direct, one-step reaction. Commercially available starting materials.[2][3]Avoids handling alkyl halides. Can be a one-pot reaction.[1]
Cons Potential for over-alkylation to form quaternary ammonium salts. Handling of volatile and corrosive dimethylamine.Requires a selective reducing agent to avoid reducing the carboxylic acid. The starting aldehyde/ketone may be less stable or accessible.
Key Challenge Controlling stoichiometry and reaction conditions to maximize yield and minimize byproducts.Choosing the correct reducing agent (e.g., NaBH(OAc)₃) that selectively reduces the iminium ion.[4]

Below is a diagram illustrating the two primary synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Reductive Amination start_A 7-Bromoheptanoic Acid reagent_A + Dimethylamine (aq.) (Nucleophilic Attack) start_A->reagent_A product_A 7-(Dimethylamino)heptanoic Acid reagent_A->product_A final_product 7-(Dimethylamino)heptanoic Acid Hydrochloride product_A->final_product + HCl start_B 7-Oxoheptanoic Acid reagent_B1 + Dimethylamine (Imine Formation) start_B->reagent_B1 intermediate_B Iminium Ion Intermediate reagent_B1->intermediate_B reagent_B2 + Selective Reducing Agent (e.g., NaBH(OAc)₃) intermediate_B->reagent_B2 product_B 7-(Dimethylamino)heptanoic Acid reagent_B2->product_B product_B->final_product + HCl

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the synthesis, focusing primarily on the more prevalent nucleophilic substitution route.

Question 1: My reaction yield is consistently low (<50%) when reacting 7-bromoheptanoic acid with dimethylamine. What are the likely causes and how can I fix it?

Answer: Low yields in this alkylation reaction are typically traced back to four key areas: reagent stoichiometry, reaction conditions, side reactions, and workup losses.

Causality & Solutions:

  • Insufficient Nucleophile: Dimethylamine is volatile and can escape from the reaction vessel, especially if heated. Furthermore, as the reaction proceeds, the product amine can be protonated by the carboxylic acid of the starting material or product, rendering it non-nucleophilic.

    • Solution: Use a significant excess of dimethylamine (typically 3-5 equivalents) to ensure the reaction goes to completion. Using an aqueous solution of dimethylamine (e.g., 40 wt. %) in a sealed reaction vessel is a practical way to maintain its concentration.

  • Inappropriate Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature will result in an impractically long reaction time, while too high a temperature can promote side reactions, such as elimination, or cause excessive pressure buildup.

    • Solution: A moderately elevated temperature is optimal. We recommend heating the reaction mixture at 50-60 °C for 12-24 hours. Reaction progress should be monitored (see FAQ 1).

  • Incorrect Solvent Choice: The solvent must be able to dissolve the starting materials and be stable under the reaction conditions.

    • Solution: Polar aprotic solvents like acetonitrile or DMF can be effective. However, using an aqueous solution of dimethylamine often provides a suitable reaction medium without the need for additional organic solvents, simplifying the workup.

  • Workup Losses: The product is an amino acid, which can have high water solubility, leading to losses during aqueous extraction phases.[5]

    • Solution: Minimize the volume of water used during workup. After acidification to form the hydrochloride salt, consider saturating the aqueous phase with NaCl to decrease the product's solubility before extracting any organic-soluble impurities. Evaporation of the aqueous phase to dryness is often the most effective way to recover the product salt.

Optimized Protocol for Nucleophilic Substitution
  • In a pressure-rated glass vessel equipped with a magnetic stir bar, add 7-bromoheptanoic acid (1.0 eq).

  • Add a 40% aqueous solution of dimethylamine (4.0 eq).

  • Seal the vessel tightly.

  • Heat the mixture in an oil bath at 55 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature.

  • Carefully unseal the vessel in a fume hood to vent any pressure.

  • Transfer the solution to a round-bottom flask and remove the excess dimethylamine and water under reduced pressure.

  • The resulting residue contains the crude product and dimethylammonium bromide. Proceed to the purification and salt formation step.

Question 2: I'm struggling with purification. How do I effectively remove unreacted starting material and byproducts to get a pure hydrochloride salt?

Answer: Proper purification is critical and relies on exploiting the differences in the physicochemical properties of the product and impurities. The primary impurities are unreacted 7-bromoheptanoic acid and dimethylammonium bromide.

Causality & Solutions:

  • Acid/Base Properties: The product is an amino acid, making it amphoteric. The starting material is a carboxylic acid[6], and the main byproduct is a simple salt.

    • Solution (Acid-Base Extraction): This is generally not recommended due to the high water solubility of all components. A more effective method is direct crystallization.

  • Solubility Differences: The desired hydrochloride salt has different solubility profiles compared to the impurities.

    • Solution (Recrystallization): This is the most powerful purification technique for this compound.[7] After converting the crude product to its hydrochloride salt, a mixed-solvent recrystallization is highly effective. A common system is isopropanol/ethanol or ethanol/diethyl ether. The product hydrochloride salt is typically soluble in hot alcohol and will crystallize upon cooling, leaving more soluble impurities in the mother liquor.

Detailed Purification & Salt Formation Protocol
  • Take the crude residue from the synthesis and dissolve it in a minimal amount of water.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2.

  • Evaporate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt.

  • Add hot isopropanol to the crude salt and stir to dissolve. If it does not fully dissolve, add a minimum amount of hot ethanol until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.

The following diagram outlines the troubleshooting logic for low yield and purification issues.

Caption: Troubleshooting logic for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a polar solvent system (e.g., Dichloromethane:Methanol:Acetic Acid 8:2:0.1). The starting material (7-bromoheptanoic acid) will be less polar than the zwitterionic amino acid product. Staining with ninhydrin will visualize the product (amine) but not the starting material. Alternatively, LC-MS provides definitive tracking of the masses of the starting material and product.

Q2: I am considering a reductive amination approach. Which reducing agent is most suitable? A: For the reductive amination of a keto- or aldo-acid with dimethylamine, you must use a reducing agent that is selective for the iminium ion intermediate over the carbonyl group of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is milder and more selective than sodium borohydride (NaBH₄) and avoids the toxicity concerns associated with sodium cyanoborohydride (NaBH₃CN).[4]

Q3: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure. The ¹H NMR should show a characteristic singlet for the two methyl groups of the dimethylamino moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • HPLC: To determine the purity of the final product.[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity.[5]

Q4: Can I use 7-chloro or 7-iodoheptanoic acid instead of 7-bromoheptanoic acid? A: Yes, but with different outcomes. Reactivity for Sₙ2 reactions follows the trend I > Br > Cl. 7-Iodoheptanoic acid would react faster but is more expensive and potentially less stable. 7-Chloroheptanoic acid would react much more slowly, likely requiring higher temperatures or longer reaction times, which could increase the chance of side reactions. 7-Bromoheptanoic acid offers the best balance of reactivity and cost.[2]

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. (2017, September 01). Reductive Amination, and How It Works. [Link]

  • Bar-Ziv, R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. PMC - NIH. [Link]

  • Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • Chemistry LibreTexts. (2022, October 04). 3.3.3: Synthesis of Amines. [Link]

  • Atlanchim Pharma. Isolation by purification – Isolation of impurities. [Link]

  • ResearchGate. (2017, February 07). Purification of organic hydrochloride salt?. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. [Link]

  • MDPI. (2023, November 08). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]

Sources

Optimization

stability of 7-(Dimethylamino)heptanoic acid hydrochloride in aqueous solutions

Welcome to the Technical Support Center. As drug development increasingly relies on advanced delivery systems like Lipid Nanoparticles (LNPs), the stability of ionizable lipid precursors is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on advanced delivery systems like Lipid Nanoparticles (LNPs), the stability of ionizable lipid precursors is critical. 7-(Dimethylamino)heptanoic acid hydrochloride[1] is a highly versatile bifunctional building block. However, its unique zwitterionic nature and tertiary amine group present specific challenges in aqueous environments.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Core Physicochemical Data

To troubleshoot stability, we must first understand the molecule's fundamental properties. The table below summarizes the quantitative data driving our handling protocols.

PropertyValueExperimental Relevance
Chemical Name 7-(Dimethylamino)heptanoic acid hydrochlorideStandard nomenclature for procurement.
CAS Number 1191-28-2Unique identifier for verified sourcing[1].
Molecular Formula C₉H₁₉NO₂ · HClIndicates the presence of the hydrochloride salt.
Molecular Weight 209.71 g/mol Critical for accurate molarity and formulation calculations.
pKa (Carboxyl) ~4.8Determines the pH threshold for the anionic state.
pKa (Amine) ~10.2Drives cationization; crucial for nucleic acid binding in LNPs[2].
Isoelectric Point (pI) ~7.5The pH at which the molecule has a net-zero charge (lowest solubility).
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 100 mM stock solution become cloudy or precipitate when I dilute it into a physiological buffer (pH 7.4)? The Causality: This is a classic case of pH-dependent hydrophobic collapse. At pH 7.4, the molecule is near its isoelectric point (pI ~7.5). The carboxylic acid is deprotonated (negative), and the tertiary amine remains protonated (positive). Because the net charge is zero, the molecule cannot form sufficient ion-dipole interactions with water to overcome the hydrophobicity of its 7-carbon aliphatic chain. The Fix: Always prepare highly concentrated stock solutions in pure, sterile water (the HCl salt naturally drives the pH down to ~3, keeping the molecule in a highly soluble cationic state). Only dilute into physiological buffers immediately before your assay, ensuring the final working concentration is low enough (< 5 mM) to prevent zwitterion aggregation.

Q2: I am using HPLC-UV to monitor the stability of this compound over time, but my peaks are invisible or lost in the baseline noise. Is the compound degrading instantly? The Causality: The compound is likely intact, but your detection method is fundamentally mismatched. 7-(Dimethylamino)heptanoic acid lacks a conjugated π-electron system or aromatic ring. Therefore, its molar absorptivity at standard UV wavelengths (210–254 nm) is negligible. The Fix: Switch your detection modality. You must use Liquid Chromatography-Mass Spectrometry (LC-MS) or an HPLC equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD relies on the physical mass of the analyte rather than its optical properties, making it the gold standard for aliphatic compounds.

Q3: Is 7-(Dimethylamino)heptanoic acid susceptible to hydrolysis in water over long-term storage? The Causality: No. Unlike esters or amides, the aliphatic backbone, tertiary amine, and terminal carboxylic acid are highly resistant to aqueous hydrolysis. However, the tertiary amine is highly susceptible to oxidation, forming an N-oxide degradant when exposed to dissolved oxygen, trace transition metals, or UV light over time. The Fix: Implement the stabilization protocol outlined in Part 3. Purge solutions with argon, use amber vials, and store at -20°C.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can mathematically or analytically prove the success of the procedure within your own lab.

Protocol A: Preparation of 100 mM Stabilized Aqueous Stock

Purpose: To create a long-term stable stock solution that resists oxidation and precipitation.

  • Weighing: Weigh exactly 20.97 mg of 7-(Dimethylamino)heptanoic acid hydrochloride per 1 mL of target volume.

  • Dissolution: Dissolve the powder in sterile, nuclease-free HPLC-grade water. Crucial Step: Do not use PBS, Tris, or any basic buffer at this stage. The natural acidity of the HCl salt ensures complete dissolution.

  • Deoxygenation (Causality): Submerge a sterile glass pipette into the solution and bubble ultra-pure Argon gas through the liquid for 5 minutes. Argon is heavier than oxygen and will displace dissolved O₂, halting the N-oxidation pathway.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) filter directly into an argon-flushed amber glass vial.

  • Storage: Seal tightly and store at -20°C. Self-Validation: Measure the pH of a 10 µL aliquot. It should read between pH 2.5 and 3.5. If the pH is >5, the wrong salt form was used, and solubility will be compromised.

Protocol B: LC-MS/CAD Stability-Indicating Assay

Purpose: To accurately quantify intact API and detect N-oxide degradants.

  • System Suitability (Forced Degradation Control): Before running actual samples, create a positive control for degradation. Take 100 µL of your stock solution, add 10 µL of 3% H₂O₂, and incubate at 37°C for 1 hour. This forces the creation of the N-oxide degradant.

  • Sample Preparation: Dilute aqueous stocks to 1 mg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatography:

    • Column: C18 (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection Parameters:

    • MS (ESI+): Monitor m/z 174.15 for the intact free base ([M+H]⁺). Monitor m/z 190.15 for the N-oxide degradant. Self-Validation: Your assay is only validated if the H₂O₂-treated control sample clearly resolves the m/z 190.15 peak (+16 Da mass shift) separated from the main m/z 174.15 peak. If you cannot see the +16 Da peak in the control, your MS source parameters are fragmenting the N-oxide back to the parent mass, and the method must be tuned.

Part 4: Visual Workflows

The following logical diagrams map out the chemical behaviors and stabilization strategies for this compound.

G Start 7-(Dimethylamino)heptanoic acid (Aqueous Solution) LowPH Acidic (pH < 4.5) Cationic State [+1 Net Charge] Start->LowPH Add Acid PhysPH Physiological (pH ~7.4) Zwitterionic State [0 Net Charge] Start->PhysPH Buffer to 7.4 HighPH Basic (pH > 10) Anionic State [-1 Net Charge] Start->HighPH Add Base SolHigh1 High Solubility (Clear Solution) LowPH->SolHigh1 SolLow Low Solubility (Precipitation Risk) PhysPH->SolLow SolHigh2 High Solubility (Clear Solution) HighPH->SolHigh2

Diagram 1: pH-dependent speciation and solubility workflow for 7-(Dimethylamino)heptanoic acid.

G API Intact Molecule (Tertiary Amine) Oxidation Oxidative Stress (O2, Light, Metals) API->Oxidation Exposure Degradant N-Oxide Degradant (+16 Da Mass Shift) Oxidation->Degradant N-oxidation Prevention Stabilization Protocol Argon Argon Purging (Displaces O2) Prevention->Argon Amber Amber Vials (Blocks UV) Prevention->Amber Argon->Oxidation Inhibits Amber->Oxidation Inhibits

Diagram 2: Oxidative degradation pathway and stabilization protocol for aqueous stock solutions.

References
  • Google Patents. "CN118724740A - Amino lipids, lipid nanoparticles and their applications." Patent Database.

Sources

Troubleshooting

Technical Support Center: Preventing Aggregation with 7-(Dimethylamino)heptanoic Acid Hydrochloride

Welcome to the official technical support and troubleshooting guide for handling 7-(Dimethylamino)heptanoic acid hydrochloride . As a Senior Application Scientist, I frequently encounter researchers struggling with the a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting guide for handling 7-(Dimethylamino)heptanoic acid hydrochloride . As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility and aggregation behaviors of this specific molecule.

This compound (CAS: 1191-28-2, MW: 209.72 g/mol )[1] is an amphiphilic, zwitterionic precursor. It is most prominently utilized as a chemical building block to synthesize ionizable amino lipids for mRNA Lipid Nanoparticles (LNPs)[2]. Because aggregation can occur both in the raw powder form and during downstream LNP formulation, this guide is divided into targeted protocols and a comprehensive FAQ to ensure your experiments remain reproducible and self-validating.

Molecular Profiling: The Causality of Aggregation

To troubleshoot aggregation, we must first understand the thermodynamic drivers behind it. Aggregation with this compound typically manifests through three distinct pathways:

  • Hygroscopic Solid-State Clumping: Supplied as a hydrochloride (HCl) salt, the raw powder is highly hygroscopic. Atmospheric moisture acts as a plasticizer, causing crystalline powder to fuse into hard, insoluble blocks.

  • Isoelectric Precipitation (Zwitterionic Aggregation): The molecule features a carboxylic acid (predicted pKa ~4.76)[3] and a tertiary amine (predicted pKa ~10.0). At physiological pH (~7.35), the molecule exists as a neutral zwitterion. The lack of net electrostatic repulsion allows strong head-to-tail intermolecular hydrogen bonding, leading to rapid macroscopic precipitation.

  • Hydrophobic Association: The 7-carbon aliphatic chain provides sufficient hydrophobicity to drive micellar or oligomeric aggregation when the polar headgroups are neutralized in aqueous media.

Quantitative Physicochemical Profile

Summarized data to predict and prevent aggregation triggers.

ParameterQuantitative ValueAggregation RiskMitigation Strategy
Molecular Weight 209.72 g/mol (HCl salt)[1]N/AN/A
Predicted Amine pKa ~10.0High (at pH > 9.0)Maintain pH < 5.0 for aqueous stocks
Predicted Carboxyl pKa ~4.76[3]High (at pH < 5.0)Maintain pH > 9.5 for anionic solubility
Isoelectric Point (pI) ~7.35CRITICAL (Zwitterion)Strictly avoid buffering at pH 6.5 - 8.0
Hygroscopicity High (HCl salt property)Solid-state clumpingStore at -20°C; handle under inert gas

Experimental Protocols & Troubleshooting Workflows

Protocol A: Preparation of Stable, Aggregation-Free Stock Solutions

Context: Direct dissolution of the raw API in neutral buffers will trigger isoelectric precipitation. This protocol ensures complete monomeric solubilization.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a vacuum desiccator for 30 minutes to reach room temperature. Causality: This prevents condensation from forming on the cold powder, which triggers hygroscopic clumping.

  • Solvent Selection (Organic): For chemical synthesis (e.g., esterification), dissolve the powder in anhydrous Dimethylformamide (DMF). Add 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt, freeing the amine for reaction while the aprotic solvent prevents hydrophobic aggregation.

  • Solvent Selection (Aqueous): If an aqueous stock is strictly required, dissolve the powder in 0.1 M HCl (pH < 3.0).

  • Self-Validation Check: Measure the solution using Dynamic Light Scattering (DLS) or UV-Vis spectroscopy. A successful, aggregate-free solution will yield an Absorbance at 600 nm of < 0.05 and a DLS count rate equivalent to the blank solvent.

Aggregation_Mechanisms Solid Raw API Powder (HCl Salt) Moisture Moisture Absorption (Hygroscopicity) Solid->Moisture Solution Aqueous Solution (Adjusted to pH ~7.3) Solid->Solution Clumping Solid-State Clumping Moisture->Clumping Acidic Acidic Buffer (pH < 5) or Basic Buffer (pH > 9) Clumping->Acidic Zwitterion Zwitterion Formation (Net Charge = 0) Solution->Zwitterion Precipitation Head-to-Tail Aggregation & Precipitation Zwitterion->Precipitation Precipitation->Acidic Soluble Fully Solubilized Monomers Acidic->Soluble Acidic->Soluble

Fig 1. Aggregation mechanisms of 7-(Dimethylamino)heptanoic acid HCl and pH-driven solubilization.

Protocol B: Preventing Colloidal Aggregation in Downstream LNP Formulation

Context: When 7-(dimethylamino)heptanoic acid is utilized to synthesize ionizable lipids, the resulting LNPs are highly susceptible to fusion and aggregation during self-assembly[4].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the synthesized ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol.

  • Aqueous Phase Preparation: Dilute the nucleic acid payload in 50 mM Citrate buffer, strictly adjusted to pH 4.0. Causality: The low pH ensures the dimethylamino headgroup is fully protonated (cationic). This prevents premature hydrophobic aggregation and drives electrostatic complexation with the mRNA[2].

  • Microfluidic Mixing: Mix the aqueous and lipid phases at a 3:1 volume ratio using a staggered herringbone micromixer at a total flow rate of >12 mL/min. Causality: High-velocity mixing forces the formation of kinetically trapped, monodisperse nanoparticles rather than thermodynamically aggregated bulk structures.

  • Rapid Buffer Exchange: Immediately dialyze the effluent against 1x PBS (pH 7.4) using a 100 kDa MWCO membrane. Causality: Slow removal of ethanol causes particle fusion. Rapid dialysis locks the LNP size and neutralizes the surface charge, preventing long-term aggregation.

  • Self-Validation Check: Post-dialysis LNPs must exhibit a Polydispersity Index (PDI) < 0.2 via DLS. A PDI > 0.3 indicates micro-aggregation.

LNP_Workflow LipidMix Lipid Mix in Ethanol (Ionizable Lipid derived from API) Mixing Microfluidic Mixing (Flow Rate Ratio 3:1) LipidMix->Mixing AqMix mRNA in Citrate Buffer (pH 4.0) AqMix->Mixing Dialysis Rapid Buffer Exchange (Dialysis to pH 7.4) Mixing->Dialysis Optimal Protocol SlowMix Slow Mixing / Poor Dialysis Mixing->SlowMix Suboptimal Protocol Stable Stable LNP Suspension (Monomodal, PDI < 0.2) Dialysis->Stable AggLNP LNP Fusion & Aggregation (Macroscopic Precipitation) SlowMix->AggLNP

Fig 2. Downstream LNP formulation workflow highlighting critical anti-aggregation checkpoints.

Frequently Asked Questions (FAQs)

Q: My 7-(Dimethylamino)heptanoic acid hydrochloride powder has formed a hard, sticky block in the vial. Is the chemical degraded? A: Not necessarily. This is a classic case of hygroscopic solid-state aggregation. The HCl salt readily absorbs atmospheric moisture. To salvage the material, place the open vial in a vacuum desiccator with fresh desiccant (e.g., Phosphorus pentoxide) for 48 hours. Once dried, break up the block using a sterile micro-spatula inside a nitrogen-purged glovebox.

Q: I attempted to neutralize the HCl salt in water using NaOH to reach physiological pH, but the solution immediately turned milky and precipitated. Why? A: You hit the isoelectric point (pI ~7.35). As you added NaOH, the pH crossed into the neutral range where the molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). This net-neutral state triggers severe head-to-tail electrostatic aggregation. To clear the solution, either continue adding NaOH to push the pH above 9.5, or add HCl to drop it below 5.0.

Q: We synthesized an ionizable lipid using this compound, but our LNPs are aggregating post-dialysis (PDI > 0.3). What is the root cause? A: Post-dialysis aggregation usually indicates incomplete protonation during mixing or insufficient PEG-lipid density[4]. Ensure your mixing buffer is strictly at pH 4.0. If the pH is too close to the lipid's apparent pKa (typically 6.0-6.5 for dimethylamino-heptyl derivatives), the particles will lack the necessary repulsive cationic charge during the critical self-assembly phase, leading to irreversible fusion.

References

  • LookChem. "Heptanoic acid, 7-chloro- (Precursor & Chemical Properties)." LookChem. URL: [Link]

  • Google Patents. "Amino lipids, lipid nanoparticles and their applications (CN118724740A)." Google Patents.

Sources

Optimization

resolving solubility issues with 7-(Dimethylamino)heptanoic acid hydrochloride

Welcome to the Technical Support Center for 7-(Dimethylamino)heptanoic acid hydrochloride . This guide is engineered for researchers and formulation scientists experiencing solubility, handling, or precipitation issues w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-(Dimethylamino)heptanoic acid hydrochloride . This guide is engineered for researchers and formulation scientists experiencing solubility, handling, or precipitation issues with this specific aliphatic amino acid derivative.

By understanding the physicochemical causality behind this compound's behavior—specifically its amphoteric nature and hydrochloride salt form—you can optimize your experimental workflows and prevent costly assay failures.

Part 1: Physicochemical Profiling & Quantitative Data

To resolve solubility issues, we must first analyze the molecule's structural thermodynamics. 7-(Dimethylamino)heptanoic acid hydrochloride contains two ionizable groups: a carboxylic acid (predicted pKa ~4.76)[1] and a terminal dimethylamino group (pKa ~9.5–10.0).

Because it possesses both acidic and basic functional groups, its net charge—and therefore its solubility—is strictly dictated by the pH of your solvent system. The compound reaches its isoelectric point (pI) near pH 7.4. At this physiological pH, the molecule exists predominantly as a zwitterion (net charge = 0), which fundamentally alters its interaction with polar solvents[2].

Table 1: Solubility Profile and State Summary

Solvent / Buffer SystempH RangeDominant Ionization StateNet ChargeExpected SolubilityTroubleshooting Risk Level
Pure Water (Milli-Q) 3.5 – 4.5*Cationic (Protonated COOH)+1High (>50 mg/mL)Low
PBS / Cell Media 7.2 – 7.6Zwitterionic (pI)0Minimum (<1 mg/mL)CRITICAL (Precipitation)
Basic Buffers > 10.0Anionic (Deprotonated Amine)-1High (>50 mg/mL)Low
Anhydrous DMSO N/AIon-paired SaltN/AHigh (~25-50 mg/mL)Medium (Moisture sensitive)
Lipophilic Organics N/AIon-paired SaltN/APoor (<0.1 mg/mL)High (Salt effect)

*Note: Dissolving the HCl salt in unbuffered water will naturally depress the pH due to the dissociation of the hydrochloride salt.

Part 2: Mandatory Visualizations of Causality

Zwitterion_Solubility A Low pH (< 4.5) Cationic Form High Aqueous Solubility B pH ~7.4 (Physiological) Zwitterion (pI) Precipitation Risk A->B Add Buffer (pH increases) B->A Add Acid (pH drops) C High pH (> 10.0) Anionic Form High Aqueous Solubility B->C Add Base (pH increases) C->B Add Acid (pH drops)

Fig 1: pH-dependent ionization states and solubility of 7-(Dimethylamino)heptanoic acid.

Solubilization_Workflow Step1 1. Desiccation Equilibrate vial to RT before opening Step2 2. Rapid Weighing Minimize atmospheric moisture exposure Step1->Step2 Step3 3. Primary Solubilization Dissolve fully in Anhydrous DMSO Step2->Step3 Step4 4. Aqueous Dilution Add dropwise to pre-warmed buffer under vortex Step3->Step4

Fig 2: Optimized solubilization workflow to prevent hygroscopic degradation and precipitation.

Part 3: Troubleshooting Guides & FAQs

Issue 1: Precipitation in Biological Buffers (The Zwitterion Effect)

Q: My compound dissolves perfectly in pure water, but the moment I dilute it into PBS (pH 7.4) or cell culture media, it turns cloudy and crashes out. Why?

The Causality: This is a classic isoelectric precipitation event. When you dissolve the compound in pure water, the hydrochloride salt lowers the pH, keeping the molecule in its highly soluble cationic state. However, when you introduce it to a pH 7.4 buffer, the pH shifts to the molecule's isoelectric point (pI). At the pI, the molecule carries no net electrical charge. Without net electrostatic repulsion between the molecules, they self-associate via strong intermolecular hydrogen bonding and ionic interactions, forming a crystal lattice that precipitates out of the polar aqueous solvent[2]. Furthermore, hydrochloride salts are known to exhibit complex supersaturation and common-ion effects when transitioning phases in buffered systems[3].

Self-Validating Protocol: Aqueous Buffer Formulation To bypass pI precipitation for in vitro assays, you must disrupt the crystal lattice formation using a co-solvent strategy.

  • Primary Stock: Dissolve the compound in anhydrous DMSO to a high concentration (e.g., 50 mM). Validation: The solution must be optically clear.

  • Buffer Preparation: Pre-warm your target aqueous buffer (PBS or media) to 37°C to increase the thermodynamic solubility limit.

  • Dropwise Addition: While vigorously vortexing the warm buffer, add the DMSO stock dropwise. Do not add the buffer to the DMSO.

  • Final Concentration Check: Ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to prevent cellular toxicity. Validation: Measure the OD600 or visually inspect against a dark background; if turbidity appears, you have exceeded the thermodynamic solubility limit of the zwitterion and must use a lower final concentration.

Issue 2: Incomplete Dissolution in Organic Solvents

Q: I am trying to make a stock solution in DMSO, but the powder is clumping and not fully dissolving. Isn't this compound supposed to be soluble in DMSO?

The Causality: While the free base of this compound is highly soluble in organic solvents, the hydrochloride salt form possesses a high crystal lattice energy that resists dissolution in non-aqueous media. More importantly, hydrochloride salts are highly hygroscopic. If your DMSO has been opened previously and stored on the bench, it has absorbed atmospheric moisture. This water contamination alters the dielectric constant of the solvent, significantly decreasing the solubility of the hydrochloride salt[4].

Self-Validating Protocol: Anhydrous Stock Preparation

  • Solvent Sourcing: Use only newly opened, septum-sealed anhydrous DMSO (>99.9% purity).

  • Temperature Modulation: If dissolution is sluggish, apply gentle ultrasonic warming (water bath sonication at 37°C for 5-10 minutes). Validation: The solution should transition from a milky suspension to a completely transparent liquid.

  • Storage: Aliquot the stock immediately into tightly sealed, argon-purged vials and store at -20°C or -80°C to prevent future moisture ingress.

Issue 3: Hygroscopicity and Weighing Errors

Q: My experimental replicates are yielding inconsistent results, and the powder in the original vial has become sticky and clumped over time.

The Causality: Amine hydrochlorides act as desiccants. When you open a cold vial directly from the freezer, atmospheric water rapidly condenses on the cold powder. The compound absorbs this moisture, leading to two critical failures:

  • Chemical degradation: Localized hydrolysis over time.

  • Stoichiometric errors: If the powder absorbs 15% of its weight in water, weighing out "10 mg" means you are only delivering 8.5 mg of the active compound, destroying your dose-response curves.

Self-Validating Protocol: Moisture-Free Handling

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening. Validation: The vial exterior must be completely dry to the touch and at ambient temperature.

  • Rapid Weighing: Weigh the compound swiftly using an anti-static weigh boat.

  • Desiccant Storage: Backfill the vial with inert gas (Nitrogen or Argon) if possible, seal tightly with Parafilm, and store in a secondary container with fresh indicating silica gel.

Part 4: References

  • Heptanoic acid, 7-chloro- | LookChem | Source: lookchem.com | URL:

  • Isoelectric Point for Protein Analysis and Biopharmaceutical Development | Source: creative-proteomics.com | URL:

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts | Source: nih.gov | URL:

  • MRTX9768 hydrochloride solubility issues and solutions | Source: benchchem.com | URL:

Sources

Troubleshooting

Technical Support Center: Overcoming 7-DMAHA HCl Interference in Biochemical Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists who encounter sudden, inexplicable failures in their standard assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and biochemists who encounter sudden, inexplicable failures in their standard assays. When working with novel lipid nanoparticle (LNP) precursors, synthetic intermediates, or custom amphiphiles like 7-(Dimethylamino)heptanoic acid hydrochloride (7-DMAHA HCl) , standard biochemical workflows often break down.

7-DMAHA HCl (CAS No. 1191-28-2) is a deceptively complex molecule in solution. It contains a tertiary amine, a carboxylic acid, a 7-carbon aliphatic chain, and is formulated as a hydrochloride salt. This combination of zwitterionic, amphiphilic, and acidic properties creates a multi-modal interference profile in standard protein quantification and functional assays. This guide deconstructs the chemical causality behind these interferences and provides field-proven, self-validating troubleshooting protocols.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my BCA (Bicinchoninic Acid) assay showing artificially massive protein concentrations when 7-DMAHA HCl is present? Causality: The BCA assay relies on the reduction of Cu²⁺ to Cu⁺ by peptide bonds in a highly alkaline environment (pH ~11.25). However, tertiary amines possess a pKa typically ranging from 9 to 10. At the alkaline pH of the BCA working reagent, the dimethylamino group of 7-DMAHA is largely deprotonated. Deprotonated tertiary amines can form biuret-like coordinate complexes with Cu²⁺, actively reducing it to Cu⁺ independent of any protein presence[1]. This leads to a severe, concentration-dependent false-positive absorbance at 562 nm. Solution: Do not use copper-based assays (BCA or Lowry) if 7-DMAHA HCl concentration exceeds 0.1 mM. You must remove the compound via precipitation prior to quantification.

Q2: If the BCA assay fails, can I switch to the Bradford assay? My standard curves are currently non-linear. Causality: The Bradford assay is dye-based, relying on the metachromatic shift of Coomassie Brilliant Blue G-250 when it binds to basic and hydrophobic amino acid residues. 7-DMAHA HCl interferes here via two distinct mechanisms:

  • Hydrophobic Competition: The 7-carbon aliphatic chain acts as a mild surfactant. While not as disruptive as long-chain detergents like SDS, its amphiphilic nature can compete with the dye for hydrophobic pockets on the protein, leading to signal quenching or non-linear binding kinetics.

  • pH Shift: The Bradford reagent requires a strict acidic environment (pH 6.5–7.5 is optimal for the initial sample before dye addition). Because 7-DMAHA is an unbuffered hydrochloride salt, adding it to your sample can drastically drop the local pH, altering the protonation state of the Coomassie dye and skewing the 595 nm absorbance. Solution: The Bradford assay can be salvaged if the sample is heavily buffered (e.g., in 100 mM Tris or HEPES) to neutralize the HCl salt, and the 7-DMAHA concentration is diluted below its critical interference threshold.

Q3: My downstream enzymatic assay completely lost catalytic activity after introducing 7-DMAHA HCl. Is it denaturing my target? Causality: It is likely a combination of pH shock and metal chelation. The dissociation of the HCl salt in unbuffered solutions causes a rapid pH drop, which can irreversibly denature pH-sensitive enzymes. Furthermore, zwitterionic amino acid derivatives (similar to Good's buffers like BES or HEPES) can act as weak chelators for essential divalent cations (e.g., Mg²⁺, Ca²⁺, Cu²⁺) required for metalloenzyme activity[2]. Solution: Pre-buffer the 7-DMAHA HCl stock solution to your assay's optimal pH before introducing it to the enzyme, and supplement the assay with a 2-fold excess of required divalent co-factors.

Quantitative Data Summary: Interference Profiles
Assay TypePrimary Interference MechanismQuantitative Impact (Estimated)Recommended Mitigation
BCA Assay Cu²⁺ reduction by deprotonated tertiary amine at pH 11.25[1]+300% to +500% false positive protein yield at >1 mMTCA/Acetone Precipitation
Lowry Assay Cu²⁺ chelation/reduction by zwitterionic moiety[2]+200% false positive or severe signal quenchingTCA/Acetone Precipitation
Bradford Assay Hydrophobic competition (7-carbon chain) & pH shift (HCl salt)Non-linear standard curve; -20% to +50% varianceBuffer sample to pH 7.0; dilute to <0.1 mM
Enzymatic Assays pH drop from HCl salt; mild divalent cation chelation50% to 100% loss of catalytic activityPre-buffer with 100 mM HEPES/Tris; add Mg²⁺
Experimental Protocol: TCA/Acetone Precipitation

To accurately quantify proteins in the presence of >1 mM 7-DMAHA HCl, the interfering compound must be physically separated from the protein. Trichloroacetic acid (TCA) precipitation is the gold standard for this, as it forces protein precipitation while leaving the highly soluble, amphiphilic 7-DMAHA HCl in the supernatant.

Self-Validating Methodology:

  • Sample Preparation: Transfer 100 µL of your protein/7-DMAHA HCl sample into a 1.5 mL microcentrifuge tube.

  • TCA Addition: Add an equal volume (100 µL) of ice-cold 20% (w/v) TCA to achieve a final TCA concentration of 10%.

  • Incubation: Vortex thoroughly and incubate on ice for 30 minutes.

    • Validation Check: The solution should turn visibly cloudy. If it remains perfectly clear, your protein concentration is either below the precipitation threshold (<5 µg/mL) or the TCA stock has degraded.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Carefully decant the supernatant (which now contains the interfering 7-DMAHA HCl).

  • Acetone Wash (Critical Step): Add 500 µL of ice-cold acetone to the pellet. This step removes residual TCA and extracts any co-precipitated 7-carbon aliphatic chains. Vortex briefly to dislodge the pellet, then centrifuge at 15,000 × g for 5 minutes at 4°C.

  • Drying: Decant the acetone and leave the tube open in a fume hood for 5–10 minutes to allow residual acetone to evaporate.

    • Validation Check: The pellet must transition from a translucent gel to a chalky white powder. Do not over-dry (e.g., >30 minutes), as over-desiccated protein pellets become nearly impossible to resolubilize.

  • Resolubilization: Resuspend the pellet in 50–100 µL of an assay-compatible buffer (e.g., 5% SDS in 0.1M NaOH for BCA, or 8M Urea for Bradford).

Assay Selection Workflow

AssayWorkflow Start Sample Contains 7-DMAHA HCl CheckConc Concentration > 1 mM? Start->CheckConc Precipitate TCA/Acetone Precipitation CheckConc->Precipitate Yes AssayType Select Protein Assay CheckConc->AssayType No RunAssay Proceed with Assay Precipitate->RunAssay Resuspend Pellet BCA BCA / Lowry (Cu2+ Based) AssayType->BCA Bradford Bradford (Dye Based) AssayType->Bradford FalsePos False Positive! (Cu2+ Reduction) BCA->FalsePos BufferCheck Check & Adjust pH (HCl Salt Shift) Bradford->BufferCheck FalsePos->Precipitate Mitigation BufferCheck->RunAssay

Decision tree for selecting and troubleshooting biochemical assays in the presence of 7-DMAHA HCl.

References
  • [1] Title: Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights | Source: PMC (NIH) | URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of 7-(Dimethylamino)heptanoic Acid Hydrochloride

Welcome to the Technical Support Center for the synthesis and scale-up of 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) 1. This portal is designed for researchers, process chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) 1. This portal is designed for researchers, process chemists, and drug development professionals dealing with the transition from milligram-scale discovery to multi-gram or kilogram production.

This guide focuses on the nucleophilic amination of 7-bromoheptanoic acid with dimethylamine, addressing critical scale-up challenges such as exotherm control, byproduct mitigation, and hygroscopic salt isolation 2.

Process Overview & Scale-Up Workflow

The standard synthetic route involves the S_N2 substitution of the terminal bromide on 7-bromoheptanoic acid by dimethylamine, followed by acidification to isolate the hydrochloride salt.

G SM 7-Bromoheptanoic Acid (CAS: 30515-28-7) Reaction Nucleophilic Substitution (T=60°C, 12h, Autoclave) SM->Reaction Reagents Dimethylamine (Excess) Solvent: EtOH/H2O Reagents->Reaction Workup Concentration & Extraction (Remove Excess DMA) Reaction->Workup IPC: LC-MS Conversion Check Acidification Acidification (pH 1-2) using HCl/Dioxane Workup->Acidification Isolate Zwitterion Crystallization Crystallization (Acetone/MTBE) Acidification->Crystallization Salt Formation Product 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) Crystallization->Product Filtration & Drying

Workflow for scale-up synthesis of 7-(dimethylamino)heptanoic acid HCl.

Troubleshooting Guides

Q: Why am I seeing significant amounts of quaternary ammonium byproduct during scale-up? A:

  • Causality: Dimethylamine is a secondary amine. Upon reacting with 7-bromoheptanoic acid, it forms a tertiary amine (the desired zwitterionic product). Tertiary amines are highly nucleophilic and can react with unreacted 7-bromoheptanoic acid to form an unwanted dimethyldiheptanoic ammonium bromide salt. At larger scales, poor mixing or localized high concentrations of the alkyl halide exacerbate this homo-reaction 3.

  • Solution: Maintain pseudo-first-order kinetics by using a massive excess of dimethylamine (5 to 10 equivalents). In a batch reactor, ensure vigorous agitation and dose the 7-bromoheptanoic acid slowly into the dimethylamine solution, rather than adding the amine to the acid.

Q: How do I manage the exotherm and pressure spikes when using dimethylamine at a >100g scale? A:

  • Causality: The amination reaction is highly exothermic. Furthermore, dimethylamine has a boiling point of 7°C. At the required reaction temperature (60°C), it generates significant vapor pressure, which can lead to catastrophic pressure spikes if the exotherm runs away 4.

  • Solution: Do not use standard glassware for scale-up. Transition to a pressure vessel (autoclave) equipped with a rupture disk, internal cooling coils, and a pressure gauge. Use a 40% aqueous solution or a 33% ethanolic solution of dimethylamine rather than pure gas to lower the overall vapor pressure of the system.

Q: The final hydrochloride salt turns into a sticky oil or gum instead of a free-flowing powder. How can I induce crystallization? A:

  • Causality: The hydrochloride salts of medium-chain dialkylamino acids are notoriously hygroscopic. Even trace amounts of water in the solvent or atmospheric humidity will disrupt the crystal lattice, causing the product to "oil out" (liquid-liquid phase separation) instead of crystallizing 5.

  • Solution: Ensure absolute anhydrous conditions during salt formation. Strip all water from the zwitterion intermediate via azeotropic distillation with toluene. Use anhydrous HCl in dioxane or diethyl ether (4M) instead of aqueous HCl. Triturate the resulting oil with cold, anhydrous acetone or methyl tert-butyl ether (MTBE) and scratch the flask to induce nucleation.

Frequently Asked Questions (FAQs)

Q: Can I substitute 7-chloroheptanoic acid for 7-bromoheptanoic acid to reduce raw material costs? A: Yes, 7-chloroheptanoic acid (CAS: 821-57-8) is often cheaper 6. However, the chloride ion is a poorer leaving group than bromide. You will need to add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction in situ, or increase the reaction temperature to 80°C, which may increase the degradation rate of the product.

Q: What is the most reliable In-Process Control (IPC) for this reaction? A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard here. TLC (Thin Layer Chromatography) is notoriously difficult because the tertiary amine does not absorb UV light strongly and the zwitterion streaks on standard silica gel. If TLC must be used, employ an alumina plate with an iodine vapor stain or Dragendorff's reagent to visualize the amine.

Quantitative Data & Specifications

The following tables summarize the expected parameters and physicochemical properties when scaling from 10g to 500g.

Table 1: Scale-Up Reaction Parameters

Parameter10g Scale (Lab)100g Scale (Kilo Lab)500g Scale (Pilot)
7-Bromoheptanoic Acid 1.0 eq (10 g)1.0 eq (100 g)1.0 eq (500 g)
Dimethylamine (40% aq) 10.0 eq8.0 eq6.0 eq
Addition Rate Bolus addition2.5 g/min 10.0 g/min
Reactor Type Sealed Tube1L Hastelloy Autoclave5L Hastelloy Autoclave
Expected Yield 85 - 90%82 - 88%80 - 85%

Table 2: Physicochemical Properties

CompoundMolecular WeightPhysical StateSolubility
7-Bromoheptanoic Acid209.08 g/mol White to off-white solidSoluble in EtOH, DCM, THF
7-(Dimethylamino)heptanoic acid (Zwitterion)173.25 g/mol Waxy solidSoluble in H2O, slightly in EtOH
7-(Dimethylamino)heptanoic acid HCl 209.71 g/mol White crystalline powder Highly soluble in H2O, MeOH

Self-Validating Experimental Protocol (100g Scale)

This protocol incorporates self-validating checkpoints to ensure process integrity before proceeding to subsequent steps.

Phase 1: Amination

  • Preparation: Charge a 1L Hastelloy pressure reactor with 40% aqueous dimethylamine (430 mL, ~8.0 eq). Cool the reactor to 10°C using a circulator.

  • Addition: Dissolve 100 g of 7-bromoheptanoic acid in 100 mL of ethanol. Pump this solution into the reactor at a rate of 2.5 g/min to control the initial exotherm.

  • Reaction: Seal the reactor. Gradually heat the mixture to 60°C. Stir at 400 RPM for 12 hours.

  • Validation Checkpoint 1 (IPC): Sample the reaction mixture. Run LC-MS. The reaction is complete when the peak for 7-bromoheptanoic acid (m/z 207/209) is <1% relative to the product peak (m/z 174 [M+H]+). Do not proceed if starting material >1%; extend reaction time by 4 hours.

Phase 2: Workup and Zwitterion Isolation 5. Concentration: Vent the reactor through an acid scrubber to neutralize excess dimethylamine gas. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (40 mbar, 50°C) to a thick syrup. 6. Azeotropic Drying: Add 200 mL of toluene to the syrup and evaporate to dryness. Repeat this twice to remove residual water. 7. Validation Checkpoint 2: The residue should be a semi-solid waxy paste (the zwitterion). Karl Fischer titration should indicate <0.5% water content.

Phase 3: Salt Formation and Crystallization 8. Acidification: Dissolve the waxy residue in 300 mL of anhydrous dichloromethane (DCM). Cool to 0°C in an ice bath. Slowly add 120 mL of 4M HCl in dioxane (1.05 eq based on theoretical yield) dropwise. Stir for 30 minutes. 9. Solvent Swap: Concentrate the DCM/dioxane mixture to a thick oil. 10. Crystallization: Add 400 mL of cold, anhydrous acetone. Stir vigorously. If an oil persists, add 50 mL of MTBE and scratch the inside of the flask with a glass rod until a white precipitate forms. 11. Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash with 100 mL of cold acetone. 12. Drying: Dry in a vacuum oven at 40°C for 24 hours. 13. Validation Checkpoint 3 (Final QA): Perform 1H-NMR (D2O). Confirm the presence of the dimethyl singlet at ~2.8 ppm integrating to 6 protons, and the absence of solvent peaks (acetone/toluene).

References

  • Pendiukh, V. V. et al. "Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis." Organic Process Research & Development, 2024.[Link]

  • Fokin, A. A. et al. "Selective Synthesis of 1-Dialkylamino-2-alkylbicyclo-[1.1.1]pentanes." Organic Letters, 2020.[Link]

  • Bråten, S. M. et al. "Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines." MDPI Molecules, 2016.[Link]

  • Hwang, S. H. et al. "1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2007.[Link]

  • LookChem. "Heptanoic acid, 7-chloro- Product Information and Synthesis." LookChem Database.[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 7-(Dimethylamino)heptanoic Acid Hydrochloride

Welcome to the Analytical Troubleshooting Guide for 7-(Dimethylamino)heptanoic acid hydrochloride . As a zwitterionic, aliphatic amino acid derivative existing as a hydrochloride salt, this molecule presents a unique mat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide for 7-(Dimethylamino)heptanoic acid hydrochloride . As a zwitterionic, aliphatic amino acid derivative existing as a hydrochloride salt, this molecule presents a unique matrix of analytical challenges. Its lack of a conjugated chromophore, extreme polarity, hygroscopicity, and pH-dependent structural equilibria routinely confound standard reversed-phase chromatography and structural elucidation workflows.

This guide is engineered for drug development professionals and analytical scientists. It bypasses basic theory to deliver field-proven, self-validating methodologies, explaining the direct causality behind every experimental parameter.

Part 1: Chromatographic Separation & Detection FAQs

Q: Why is my HPLC-UV signal weak, non-existent, or highly irreproducible? A: 7-(Dimethylamino)heptanoic acid completely lacks a conjugated π -electron system. The only chromophores present are the isolated carbonyl and tertiary amine groups, which possess negligible molar extinction coefficients above 210 nm. At these low wavelengths, mobile phase solvents and trace impurities cause severe background noise and baseline drift.

  • The Causality: UV detectors rely on electron transitions ( π→π∗ or n→π∗ ). Without conjugation, UV detection is fundamentally the wrong tool for this analyte.

  • The Solution: Transition to universal detectors such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. If UV or fluorescence must be used, pre-column derivatization (e.g., using urea or FMOC-Cl) is required to covalently attach a chromophore[2].

Q: The compound elutes in the void volume on a standard C18 column. How can I improve retention? A: Standard C18 stationary phases cannot retain highly polar, charged aliphatic chains. Because this molecule is a hydrochloride salt with a basic dimethylamine group ( pKa​≈9.5 ) and a carboxylic acid ( pKa​≈4.8 ), it remains highly charged across standard LC pH ranges.

  • The Causality: The hydrophobic C18 phase lacks thermodynamic affinity for the heavily hydrated, charged zwitterionic groups.

  • The Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode (HILIC/Ion-Exchange) chromatography[3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, forcing the polar analyte to partition into a water-enriched layer immobilized on the stationary phase.

Part 2: Mass Spectrometry (LC-MS) Troubleshooting

Q: I am experiencing severe ion suppression and variable m/z adducts. What is causing this? A: The presence of the chloride counterion (from the HCl salt) and the molecule's zwitterionic nature cause severe ion suppression in Electrospray Ionization (ESI).

  • The Causality: High concentrations of strong acids (HCl) or non-volatile matrix salts compete for charge on the surface of the ESI droplet. As the droplet desolvates, chloride ions can pair with the protonated amine, neutralizing the charge and preventing the analyte from entering the gas phase as a detectable ion.

  • The Solution: Ensure the mobile phase contains volatile buffers (e.g., 10 mM ammonium formate or ammonium acetate) to outcompete the chloride ions, stabilize the droplet pH, and drive the formation of a single, dominant [M+H]+ species[4].

HILIC_Workflow A Sample Prep: 7-(Dimethylamino)heptanoic acid HCl B Dilution: High Organic Solvent (75% ACN) A->B Minimize aqueous C Separation: HILIC / Mixed-Mode Column B->C Inject D Ionization: ESI Positive Mode (+ volatile buffer) C->D Elute E Detection: MRM Transitions (LC-MS/MS) D->E Quantify

Fig 1. Optimized HILIC LC-MS/MS workflow for underivatized aliphatic amino acid salts.

Part 3: NMR & Structural Elucidation Challenges

Q: Why are the aliphatic methylene ( CH2​ ) peaks overlapping, and why do the N−CH3​ chemical shifts vary between batches? A: The chemical shifts of the N−CH3​ protons and the adjacent methylene protons are exquisitely sensitive to the protonation state of the tertiary amine[5].

  • The Causality: Because it is a hydrochloride salt, slight variations in residual moisture (hygroscopicity), sample concentration, or the exact stoichiometric ratio of HCl will shift the equilibrium between the free base and the fully protonated ammonium species. Protonation drastically deshields the adjacent protons, shifting them downfield.

  • The Solution: Standardize the sample pH using a deuterated buffer, or utilize a highly controlled quantitative NMR (qNMR) method with an internal calibrant to ensure consistent chemical environments across all batches[6].

NMR_Logic Issue Variable 1H-NMR Shifts (N-CH3 & CH2) Cause1 pH / Protonation State Equilibrium Shift Issue->Cause1 Cause2 Hygroscopicity (Water Peak Overlap) Issue->Cause2 Action1 Use Deuterated Buffer (Standardize pD) Cause1->Action1 Action2 Thorough Desiccation Prior to Analysis Cause2->Action2 Result Reproducible qNMR Spectra with Internal Calibrant Action1->Result Action2->Result

Fig 2. Troubleshooting logic for resolving NMR chemical shift variability in hydrochloride salts.

Part 4: Data Summaries & Methodological Comparisons

Table 1: Physicochemical Properties & Analytical Implications
PropertyCharacteristicAnalytical Implication
Chromophore Absent (only isolated C=O, C-N)Poor UV absorbance; necessitates LC-MS, CAD, or pre-column derivatization.
Polarity / Charge High / Zwitterionic + HCl saltElutes in void volume on C18; requires HILIC or ion-pairing chromatography.
Hygroscopicity High (due to HCl and polar groups)Complicates accurate gravimetric preparation and introduces water peak interference in NMR.
Ionization ( pKa​ ) 4.8 (-COOH), 9.5 ( −N(CH3​)2​ )pH-dependent ionization heavily alters LC retention times and NMR chemical shifts.
Table 2: Comparison of LC Detection Strategies for Aliphatic Amino Acids
Detection MethodSensitivitySample PrepProsCons
HPLC-UV (Low λ ) PoorMinimalReadily available equipment.Extreme background noise; gradient baseline drift.
Derivatization (UV/FL) HighComplexExcellent sensitivity and C18 retention.Time-consuming; potential for incomplete reaction.
LC-MS/MS (HILIC) Very HighMinimalDirect quantification; structural confirmation.Susceptible to ion suppression from HCl/matrix salts.
HPLC-CAD ModerateMinimalUniversal detection for non-volatile analytes.Non-linear response; requires strictly volatile mobile phases.

Part 5: Validated Experimental Protocols

Protocol 1: Underivatized LC-MS/MS Analysis via HILIC

This protocol establishes a self-validating system for quantifying the compound without derivatization, utilizing stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects[3].

  • Sample Preparation: Accurately weigh the desiccated sample and dissolve it in a diluent of 75% Acetonitrile / 25% Water.

    • Causality: HILIC columns require a highly organic sample diluent. Injecting a highly aqueous sample will disrupt the immobilized water layer on the stationary phase, leading to peak splitting and loss of retention.

  • Chromatographic Separation: Utilize a hybrid HILIC/ion-exchange column (e.g., Raptor Polar X or equivalent).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The zwitterionic nature of the amino acid requires orthogonal retention mechanisms. The formate buffer standardizes the pH and outcompetes the chloride counterion, ensuring consistent retention[4].

  • Mass Spectrometry: Operate in ESI Positive mode using Multiple Reaction Monitoring (MRM).

    • Causality: The tertiary amine is easily protonated. Tracking specific precursor-to-product ion transitions filters out background noise from the highly organic mobile phase.

Protocol 2: Quantitative 1 H-NMR (qNMR) Purity Assessment

This protocol mitigates the shifting aliphatic peaks caused by the hydrochloride salt equilibrium[6].

  • Sample Desiccation: Dry the sample under a high vacuum over P2​O5​ for 24 hours prior to analysis.

    • Causality: The HCl salt is highly hygroscopic. Residual water broadens exchangeable proton peaks and shifts the equilibrium of the salt, altering the chemical shifts of the aliphatic chain[5].

  • Solvent Selection & Buffering: Dissolve 15 mg of the analyte in 0.6 mL of D2​O containing a 100 mM deuterated phosphate buffer (pD 7.0).

    • Causality: Standardizing the pD locks the protonation state of the tertiary amine, preventing batch-to-batch chemical shift drift of the adjacent N−CH3​ and methylene protons.

  • Internal Calibrant Addition: Add a precisely weighed amount of high-purity Maleic acid (approx. 2-3 mg) as an internal calibrant (IC).

    • Causality: Maleic acid provides a distinct, sharp singlet ( 6.3 ppm) that does not overlap with the aliphatic multiplets of the heptanoic acid chain, creating a self-validating internal reference for absolute purity quantification[6].

References

  • Analysis of 20 Underivatized Amino Acids. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtHmCB99844KT6TCIrVpYngodNjCCpx1UKh3ja6BJJOO81Vy7pNg5YZKP6VVupQ3jCXmcC8MbqY_uulG9rBIo0mday9da6khG8fWKUGLaG6iko9LuNVywH1rG5n5mNWDGgM4dk1nV3-Ol8cQOzt9TfoijAMY9YrrtW2tVMI_aCfAmExj6ZVeMwdEaPjEHA5Is_bz08jzNY53CeYtKF1wdVTqz3vZro_0GngwMIaJPaQYk7Q8mO6X01bmUQJvyIFhiBXPoBVOHBrSGrJhJv2w2ghgKYp_I=]
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGLAatZC7BPDHftIRuj1FMPICmjvtbwgvDL5_dFYZFdOHXo-rMhntPLMUgURku9ygc0mpmOME-DV7qa3auHRDOFxoz_C63eJXsIqP6HLWvzfpBCA3pIWawbmfrPnEBj0sfR2HZ6r889Upa_lg=]
  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrvHU7oH2idgZzQiKUx4uG5BzcZnLoZnPfikt83iY4aBkZI-zfIbzTr1JQvxP9efT-iRrjGN0jjqqa_Dc9FlTmc9j2HmHJtTkS8TEfG_FxzMNioHnHJ14tbKopx8yVIvpOyZyz_AP7tzkyI5Uwk3NrVIFAmxOc1nbCC-Iyv80qNwV3cnpqE1lIuN0nTYgW_3k5nYsbzrV3o-1tZ_hwbrox9iabRYMCXXxLDXQeXhXsB3iH8hDB]
  • Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVObEn4fh3VhUPe_EjSveajizG8_9XAQA-9WcsOul_LFlAs3W5hptn2yhMKVFuA5GVgVODd-_IC1UylBVNiey4Bf1-7ZT3eMJ4jbMcyyxc0-A1FxFOdOqS6gJJXh86Ns_Gh60gV2YTKn7UVdg-TVaMBh9zWnzDoa0ic7OVEd8o6kNUp-_4qA==]
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. NIH PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4qiK6q2iKNiitUfEnGMewwaswuRPsIeE5zqn474UvrdUoVb526uhyTJN5_EGmwBMR2yX7j7zcvOKIJe7skgTKqo9tKy9p1cDTsRy-Y2pUqlr6peOdQkOyMpN1OkX89jrU1mI=]
  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKt1jB8-zLwM5zUm8yk_N1XhF6f8NPzzNjQCxqnFCTaxiCCkn7EsGmqOYaX0-IKcf1oFy08IRMvliTaXJWX7Ie2oRXB10-wZhIo2VTMDEbjoKt_FhPeHqun6W4yuXg3sw=]

Sources

Optimization

refining purification methods for 7-(Dimethylamino)heptanoic acid hydrochloride

Welcome to the technical support center for 7-(Dimethylamino)heptanoic acid hydrochloride (7-(DMA)H-HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-(Dimethylamino)heptanoic acid hydrochloride (7-(DMA)H-HCl). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. High purity is critical for reliable downstream applications, and this document provides field-proven insights and troubleshooting protocols to achieve that goal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 7-(Dimethylamino)heptanoic acid hydrochloride?

The impurity profile depends heavily on the synthetic route. However, common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents. Given its structure, potential organic impurities might include species from incomplete N-methylation or hydrolysis. During process development, it is crucial to identify these impurities using techniques like HPLC-MS to develop a targeted purification strategy.[1][2]

Q2: What is the primary recommended method for purifying 7-(DMA)H-HCl?

Recrystallization is the most effective and widely used technique for purifying solid organic compounds like 7-(DMA)H-HCl.[3] The method relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can significantly enhance purity by removing occluded solvents and co-precipitated contaminants.

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal solvent is one in which 7-(DMA)H-HCl has high solubility at elevated temperatures but low solubility at room temperature or below.[4] For a polar salt like this, polar protic solvents are a good starting point.

  • Single-Solvent System: Consider solvents like ethanol, methanol, or isopropanol. Water can also be effective, but the compound's high aqueous solubility may lead to lower yields.[5]

  • Two-Solvent System: This is often more versatile.[6] A common approach involves dissolving the compound in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) and then slowly adding a "bad" or "anti-solvent" (e.g., ethyl acetate, diethyl ether, or hexane) until turbidity persists. The goal is to find a solvent pair that is fully miscible.[6]

Q4: What analytical techniques are essential for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing precise information on the percentage of the main compound and any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure and can detect impurities with different proton or carbon environments.

  • Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of high purity for crystalline solids.[8]

Troubleshooting Guide: Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Problem: My compound "oils out" of the solution instead of forming crystals. What should I do?

Causality: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens if the solution is supersaturated to a point where the boiling point of the solvent is higher than the melting point of the solvated compound. It can also be caused by cooling the solution too rapidly or the presence of impurities that depress the melting point.

Solutions:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of the hot primary ("good") solvent to decrease the saturation level.[9]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can promote gradual cooling, which favors crystal lattice formation over oiling.

  • Induce Crystallization: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[4]

  • Modify Solvent System: If the problem persists, consider a different solvent system with a lower boiling point.

Problem: I have a very low, or no, yield of crystals after cooling.

Causality: This is one of the most common issues and usually stems from one of two causes: either too much solvent was used, or the compound remains significantly soluble even in the cold solvent.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to evaporate too much, which could cause the product to precipitate out with impurities.

  • Cool to a Lower Temperature: If you only cooled to room temperature, proceed to cool the flask in an ice-water bath, and if the solvent's freezing point allows, a dry ice/acetone bath.[9]

  • Add an Anti-Solvent: If using a single-solvent system, you can carefully add a miscible anti-solvent dropwise to the cold solution to reduce the compound's solubility and induce precipitation.

  • Allow More Time: Sometimes crystallization is a slow process. If the solution is supersaturated, leaving it in a cold, undisturbed environment for an extended period (24-48 hours) may yield crystals.[9]

Problem: The final product is still colored, even after recrystallization.

Causality: The colored impurities have solubility characteristics similar to your target compound, causing them to co-crystallize.

Solution: Use Activated Charcoal (Decolorization)

  • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent boiling over. It's safer to cool the solution slightly before adding the charcoal and then re-heating.

  • Simmer the mixture for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal.[6] This step is critical and must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.

  • Allow the now-colorless filtrate to cool slowly to form pure crystals.

Problem: My HPLC analysis shows that the purity has not significantly improved.

Causality: The primary impurity has nearly identical solubility properties to 7-(DMA)H-HCl in the chosen solvent system, making recrystallization ineffective.

Solutions:

  • Solvent Wash: Try washing the solid crude product with a solvent in which the impurity is soluble but the desired compound is not. For a polar salt, washing with a less polar solvent like ethyl acetate or dichloromethane can sometimes remove non-polar impurities.[5]

  • Iterative Recrystallization: A second recrystallization using a different solvent system may be effective.

  • Column Chromatography: While more resource-intensive, silica gel or reversed-phase column chromatography is a powerful method for separating compounds with very similar properties.[5][10] Given the compound's polarity, a polar stationary phase or reversed-phase (C18) with an appropriate aqueous/organic mobile phase might be necessary.

Experimental Protocols & Data

Table 1: Recrystallization Solvent Selection Guide for 7-(DMA)H-HCl
Solvent SystemTypeRationale & Use Case
Isopropanol / Diethyl Ether Two-SolventDissolve in minimal hot isopropanol. Add diethyl ether as the anti-solvent until cloudy, then clarify with a drop of hot isopropanol. Excellent for controlled crystallization.
Methanol / Ethyl Acetate Two-SolventSimilar to the above, using methanol as the primary solvent. Good for removing less polar impurities.
Ethanol (95%) Single-SolventThe compound should be soluble in hot ethanol but less so upon cooling. The small amount of water helps solubilize the polar salt.
Water Single-SolventHigh solubility may lead to lower yields. Best used if impurities are known to be insoluble in water. Cooling to 0-4°C is essential.[8]
Protocol 1: Two-Solvent Recrystallization
  • Place the crude 7-(DMA)H-HCl in an Erlenmeyer flask with a stir bar.

  • Select a "good" solvent (e.g., methanol) and a miscible "anti-solvent" (e.g., ethyl acetate).

  • Heat the "good" solvent and add the minimum amount required to just dissolve the crude solid at boiling point.[6]

  • If colored impurities are present, perform decolorization with charcoal as described previously.

  • Slowly add the anti-solvent to the hot solution with swirling until you observe persistent cloudiness (turbidity).

  • Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Dry the purified crystals under vacuum.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes.

G cluster_0 cluster_1 start Crude 7-(DMA)H-HCl recrystallize Perform Recrystallization start->recrystallize decision1 Crystals Formed? recrystallize->decision1 Observe Outcome assess_purity Assess Purity (HPLC, NMR) end_node Pure Product assess_purity->end_node decision2 Compound Oiled Out? decision1->decision2 No collect_crystals Filter & Dry Crystals decision1->collect_crystals Yes troubleshoot_oil Troubleshoot Oiling Out: 1. Re-heat & add more solvent 2. Cool slowly 3. Change solvent system decision2->troubleshoot_oil Yes troubleshoot_yield Troubleshoot Low Yield: 1. Reduce solvent volume 2. Cool to lower temp 3. Add anti-solvent decision2->troubleshoot_yield No decision3 Purity Improved? decision3->end_node Yes re_purify Re-evaluate Purification: 1. Try new solvent system 2. Consider chromatography decision3->re_purify No collect_crystals->assess_purity collect_crystals->decision3 troubleshoot_oil->recrystallize Retry troubleshoot_yield->recrystallize Retry re_purify->recrystallize

Caption: Troubleshooting flowchart for the recrystallization of 7-(DMA)H-HCl.

G start Dried, Purified Crystals prep Prepare Sample: Accurately weigh ~1mg Dissolve in 1mL mobile phase start->prep Step 1 inject Inject onto HPLC System prep->inject Step 2 analyze Analyze Chromatogram inject->analyze Step 3 compare Compare with Reference Standard analyze->compare Step 4 report Generate Purity Report (Area %) compare->report Step 5

Caption: Standard workflow for purity assessment of 7-(DMA)H-HCl by HPLC.

References

  • PubChem. (n.d.). 3-{amino}propanoic Acid Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 7-Aminoheptanoic acid hydrochloride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Arizona. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.
  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-(7-aminoheptanamido)heptanoic acid hydrochloride. Retrieved from [Link]

  • Agilent. (2024). My Chromatography Has Changed: Steps for Effective Troubleshooting. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF PHARMACEUTICAL IMPURITIES. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

7-(Dimethylamino)heptanoic Acid Hydrochloride vs. Alternative Amino Acids in Ionizable Lipid Synthesis for mRNA LNPs

Executive Summary In the development of Lipid Nanoparticles (LNPs) for mRNA therapeutics, the ionizable lipid is the primary driver of encapsulation efficiency, cellular uptake, and endosomal escape. The structural core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Lipid Nanoparticles (LNPs) for mRNA therapeutics, the ionizable lipid is the primary driver of encapsulation efficiency, cellular uptake, and endosomal escape. The structural core of these lipids typically consists of a tertiary amine headgroup derived from an amino acid precursor, linked to hydrophobic tails via ester or amide bonds.

As a Senior Application Scientist, I frequently evaluate headgroup precursors to tune the physicochemical properties of LNPs. This guide provides an objective, data-driven comparison between 7-(Dimethylamino)heptanoic acid hydrochloride and industry-standard alternatives like 4-(dimethylamino)butanoic acid (used in ALC-0315). By understanding the causality between molecular spacer length and apparent acid-dissociation constant (pKa), researchers can rationally design LNPs for specific tissue tropisms and highly customized payload deliveries.

Mechanistic Grounding: The Spacer Length-pKa Paradigm

The defining characteristic of an ionizable lipid is its ability to remain neutral at physiological pH (7.4) to prevent systemic toxicity, while rapidly protonating in the acidic environment of the maturing endosome (pH ~5.5). This protonation triggers a transition from a bilayer to an inverted hexagonal phase, destabilizing the endosomal membrane and releasing the mRNA into the cytosol [1].

The pKa of the lipid is dictated by the inductive effect (-I) of the ester/amide linkage on the tertiary amine. Because the ester oxygen is highly electronegative, it pulls electron density away from the nitrogen, making its lone pair less available for protonation (thus lowering the pKa).

The distance between the ester oxygen and the tertiary amine—determined by the number of methylene (-CH₂-) groups in the amino acid spacer—directly controls this inductive effect:

  • Short Spacers (e.g., 3 methylenes in 4-DMA-butanoic acid): Exert a strong inductive effect, suppressing the pKa to ~6.0–6.4.

  • Long Spacers (e.g., 6 methylenes in 7-DMA-heptanoic acid): Isolate the amine from the ester's electron-withdrawing pull. The inductive effect decays exponentially across the carbon chain, resulting in a higher intrinsic pKa (~6.8–7.2) [2].

Why use a longer spacer? If your lipid design incorporates highly branched or electron-withdrawing hydrophobic tails (e.g., fluorinated tails or multiple ester linkages), the overall pKa of the lipid will drop precipitously. 7-(Dimethylamino)heptanoic acid acts as a compensatory headgroup , providing a higher baseline pKa to pull the final lipid's pKa back into the optimal 6.0–6.5 range required for endosomal escape.

Endosomal_Escape A 1. LNP Uptake (Neutral pH 7.4) B 2. Endosome Maturation (pH drops to ~5.5) A->B Endocytosis C 3. Amine Protonation (pKa ~6.5-7.2) B->C Acidification D 4. Membrane Destabilization (Hexagonal Phase) C->D Electrostatic Interaction E 5. mRNA Release (Cytosol Translation) D->E Endosomal Escape

Fig 1: Mechanism of pH-dependent endosomal escape driven by ionizable lipid protonation.

Comparative Analysis: Headgroup Precursors

The following table summarizes the quantitative and qualitative differences between 7-(Dimethylamino)heptanoic acid and shorter-chain alternatives.

Amino Acid PrecursorSpacer Length (-CH₂-)Inductive Effect on AmineTypical Apparent pKa (in LNP)Primary Application / Rationale
4-(Dimethylamino)butanoic acid 3Strong6.0 – 6.4Standard mRNA vaccines (e.g., ALC-0315). Ideal for simple, non-withdrawing lipid tails.
6-(Dimethylamino)hexanoic acid 5Moderate6.4 – 6.8Extra-hepatic delivery tuning; shifts biodistribution profiles away from the liver.
7-(Dimethylamino)heptanoic acid HCl 6Weak6.8 – 7.2Compensatory headgroup for highly electronegative lipid tails; lung/spleen targeted LNPs.

Experimental Workflow: Synthesis and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . The synthesis utilizes basic principles of stoichiometry to manage the hydrochloride salt, while the formulation relies on pH-driven electrostatic complexation.

Phase 1: Synthesis of the Ionizable Lipid

Note: 7-(Dimethylamino)heptanoic acid is supplied as a hydrochloride (HCl) salt to ensure shelf stability and prevent auto-catalytic degradation.

  • Salt Neutralization: Dissolve 1.0 eq of 7-(Dimethylamino)heptanoic acid hydrochloride in anhydrous Dichloromethane (DCM). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, liberating the free tertiary amine and carboxylate. Failure to perform this step will stall the esterification and skew stoichiometric ratios.

  • Activation: Add 1.2 eq of the target lipid tail alcohol and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Coupling: Cool the reaction to 0°C. Add 1.5 eq of EDC·HCl. Stir for 24 hours, allowing it to warm to room temperature.

  • Purification: Purify the crude product via flash chromatography (silica gel, DCM/MeOH gradient) to isolate the pure ionizable lipid.

Phase 2: Microfluidic LNP Formulation
  • Organic Phase: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dissolve mRNA in 50 mM Citrate Buffer (pH 4.0).

    • Causality: At pH 4.0, the environment is well below the lipid's pKa (~6.8). The tertiary amine becomes fully protonated (positively charged), driving rapid electrostatic complexation with the negatively charged phosphate backbone of the mRNA [3].

  • Mixing: Combine the two phases in a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio.

  • Dialysis: Dialyze the mixture against 1x PBS (pH 7.4) for 18 hours.

    • Causality: Dialysis removes the ethanol and raises the pH above the lipid's pKa. The lipid deprotonates, neutralizing its surface charge, which drives the hydrophobic collapse and self-assembly of the solid lipid nanoparticle.

Phase 3: Self-Validating Characterization

To validate that the spacer length correctly modulated the lipid, you must determine the apparent pKa using a TNS assay.

  • Preparation: Prepare a series of buffers ranging from pH 2.5 to 8.5 in 0.5 pH increments.

  • Incubation: Add the formulated LNPs and TNS reagent (6-(p-toluidino)-2-naphthalenesulfonic acid) to each buffer.

  • Measurement: Measure fluorescence (Ex: 321 nm, Em: 445 nm).

    • Causality: TNS fluoresces strongly when bound to positively charged, hydrophobic LNP surfaces. As the pH increases and the 7-DMA-heptanoic-derived lipid deprotonates, TNS is repelled into the aqueous environment, quenching its fluorescence. The pH at which fluorescence drops to 50% of its maximum is the apparent pKa.

Experimental_Workflow S1 Lipid Synthesis (EDC/DMAP Coupling) S2 LNP Formulation (Microfluidic Mixing) S1->S2 Purified Lipid S3 Characterization (DLS & TNS Assay) S2->S3 Dialyzed LNPs S4 In Vitro Validation (mRNA Translation) S3->S4 Optimized pKa

Fig 2: End-to-end workflow for synthesizing and validating 7-DMA-heptanoic acid-derived LNPs.

References

  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery Pharmaceutical Research (PMC) URL:[Link]

  • Experimentally Validated QSAR Model for Surface pKa Prediction of Heterolipids Having Potential as Delivery Materials for Nucleic Acid Therapeutics ACS Omega URL:[Link]

  • The development of highly dense highly protected surfactant ionizable lipid RNA loaded nanoparticles Frontiers in Immunology URL:[Link]

Comparative

advantages of using 7-(Dimethylamino)heptanoic acid hydrochloride over traditional linkers

As a Senior Application Scientist specializing in targeted protein degradation and bioconjugation, I frequently encounter the "linker penalty"—the phenomenon where joining two highly optimized ligands with a suboptimal l...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted protein degradation and bioconjugation, I frequently encounter the "linker penalty"—the phenomenon where joining two highly optimized ligands with a suboptimal linker completely abrogates cellular efficacy. While polyethylene glycol (PEG) and straight-chain alkyls are the default starting points in early discovery, they often fail during late-stage optimization due to poor permeability or aqueous insolubility.

In this guide, I will objectively compare traditional linkers against 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) . By incorporating a tertiary amine within a hydrophobic heptane backbone, this ionizable linker introduces "chameleonic" properties that dynamically adapt to physiological microenvironments, offering distinct advantages for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Mechanistic Advantages: The Causality Behind the Chemistry

To understand why 7-(Dimethylamino)heptanoic acid hydrochloride outperforms traditional linkers, we must look at the physical chemistry governing its behavior in biological systems.

  • Dynamic Solubility and the "Chameleon" Effect: Pure alkyl chains suffer from the "brick dust" problem—they are highly lipophilic and crash out of aqueous solutions. Conversely, PEG chains are highly soluble but incur a massive desolvation penalty when crossing lipid bilayers. The dimethylamino group in our target linker acts as a basic center (pKa ~9.0). At physiological pH (7.4), the amine protonates, forming a highly soluble salt. However, as the molecule approaches the lipophilic cell membrane, transient deprotonation or ion-pairing allows the hydrophobic heptane chain to drive passive diffusion.

  • Ternary Complex Stabilization via Salt Bridges: Unlike neutral PEG chains, the protonated dimethylamino group can actively participate in electrostatic interactions. For example, during the discovery of PROTAC BCL-XL degraders, replacing a neutral morpholine ring with a basic dimethylamino group tethered to an alkane chain maintained high binding affinity via critical salt bridge formation with the target protein, overcoming the limitations of traditional linkers [1].

  • Evasion of PEG-Associated Liabilities: While PEG linkers are widely commercialized for PROTAC synthesis [2], repeated administration of PEGylated therapeutics can elicit anti-PEG antibodies, leading to accelerated blood clearance (ABC). 7-(Dimethylamino)heptanoic acid completely bypasses this immunogenic liability while maintaining a spatial distance equivalent to a ~3-unit PEG chain.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological differences between linker classes, demonstrating why the ionizable approach yields a superior pharmacokinetic profile.

ParameterPure Alkyl (e.g., Heptanoic Acid)PEG (e.g., PEG3-Acid)7-(Dimethylamino)heptanoic Acid HCl
Aqueous Solubility (pH 7.4) Low (< 10 µM)High (> 100 µM)High (> 100 µM)
Membrane Permeability (Papp) HighLowModerate to High (pH dependent)
Ternary Complex Stabilization Hydrophobic packing onlyH-bond acceptorSalt bridge formation (Electrostatic)
Immunogenicity Risk NoneModerate (Anti-PEG Abs)None
Metabolic Stability HighSusceptible to oxidationHigh

Linker Selection Logic

Caption: Logical decision tree comparing PROTAC linker physicochemical outcomes.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows are designed as self-validating systems with built-in analytical checkpoints.

Protocol 1: Amide Coupling of the Linker to a POI Ligand

Causality & Reagent Selection: We utilize the hydrochloride salt of the linker to ensure long-term shelf stability. For the coupling, we select HATU over standard EDC/NHS. The tertiary amine in the linker can induce local basicity that accelerates the hydrolysis of active esters; HATU provides the rapid reaction kinetics necessary to outcompete this side reaction.

  • Activation: Dissolve 1.0 eq of 7-(Dimethylamino)heptanoic acid HCl and 1.2 eq of HATU in anhydrous DMF to a concentration of 0.1 M.

  • Base Addition: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine). The solution will turn slightly yellow, indicating the formation of the active OBt ester. Stir for exactly 5 minutes.

  • Conjugation: Add 1.0 eq of the primary amine-bearing Protein of Interest (POI) ligand. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (Critical): Quench a 1 µL aliquot in 50% MeCN/H₂O and inject it into an LC-MS. Look for the [M+H]⁺ peak. The inherent tertiary amine in the linker guarantees exceptionally strong positive-mode electrospray ionization (ESI+), acting as a built-in mass-spec tag. Do not proceed to purification until >95% conversion is confirmed.

  • Purification: Purify the intermediate via reverse-phase HPLC using a 0.1% TFA in H₂O/MeCN gradient.

Caption: Self-validating synthetic workflow for ionizable linker conjugation.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: To empirically prove the "chameleon" effect of the ionizable linker, permeability must be evaluated across a pH gradient. Testing at a single pH fails to capture the dynamic protonation state that drives cellular entry.

  • Preparation: Prepare donor solutions of the synthesized PROTAC at 10 µM in PBS adjusted to pH 6.0, 6.5, 7.0, and 7.4.

  • Membrane Coating: Coat the PAMPA sandwich plate membrane (PVDF) with 5 µL of 1% lecithin in dodecane to simulate the lipid bilayer.

  • Assay Assembly: Add 300 µL of the pH-adjusted donor solutions to the bottom wells. Add 200 µL of acceptor buffer (strictly pH 7.4) to the top wells.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours without agitation.

  • Self-Validation Checkpoint (Critical): Always spike Lucifer Yellow (LY) into the donor compartment as a paracellular marker. Post-incubation, measure LY fluorescence in the acceptor well. If the LY apparent permeability (Papp) exceeds 1 × 10⁻⁶ cm/s, the artificial lipid membrane was compromised (e.g., by solvent effects or physical disruption), rendering the well's data invalid.

  • Quantification: Quantify the PROTAC concentration in both donor and acceptor compartments via LC-MS/MS to calculate the effective permeability (Pe). You will observe a distinct permeability curve that correlates with the deprotonation fraction of the dimethylamino group.

References

  • Title: Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity Source: European Journal of Medicinal Chemistry / NIH PMC URL: [Link]

Sources

Validation

control experiments for studies involving 7-(Dimethylamino)heptanoic acid hydrochloride

As a Senior Application Scientist in lipid nanoparticle (LNP) engineering, I approach the design of genetic medicine delivery systems not merely as a mixing exercise, but as an exercise in precise physicochemical tuning....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipid nanoparticle (LNP) engineering, I approach the design of genetic medicine delivery systems not merely as a mixing exercise, but as an exercise in precise physicochemical tuning. At the heart of this tuning is the ionizable lipid, which dictates both the encapsulation efficiency of the nucleic acid and its cytosolic release.

7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) has emerged as a highly strategic synthetic intermediate (synthon) for engineering the hydrophilic headgroups of next-generation ionizable lipids. By providing a precise 7-carbon aliphatic spacer between the terminal dimethylamino group and the lipid tail linkage, it allows chemists to fine-tune the lipid's acid dissociation constant (pKa).

This guide objectively compares 7-DMAH-derived lipids against industry-standard alternatives, detailing the mechanistic causality behind its performance and providing self-validating control protocols for your LNP workflows.

Mechanistic Rationale: The Causality of the 7-Carbon Spacer

The primary barrier in mRNA therapeutics is endosomal entrapment. Once an LNP is endocytosed, it must escape the endosome before lysosomal degradation occurs.

The mechanism of this escape is entirely dependent on the pKa of the ionizable lipid [1]. To maintain neutrality in the bloodstream (pH 7.4) and avoid toxicity, while ensuring rapid protonation in the maturing endosome (pH 5.5), the LNP's apparent pKa must strictly fall between 6.2 and 6.5 .

When synthesizing an ionizable lipid, the distance between the electron-withdrawing ester/amide linkage and the ionizable amine dictates this pKa.

  • Short Spacers (C3-C4): Precursors like 4-(dimethylamino)butanoic acid (used in ALC-0315 derivatives) place the amine closer to the ester core, often depressing the pKa closer to 6.0 unless counterbalanced by highly branched tails.

  • The 7-DMAH Advantage (C7): The 7-carbon spacer of 7-DMAH optimally shields the dimethylamino headgroup from the inductive effects of the core linkage. This consistently yields a "sweet spot" pKa of ~6.4, driving superior membrane fusion and endosomal escape[3]. Recent patent literature demonstrates that 7-DMAH-derived lipids (e.g., E12LA6B6O3) achieve up to 100% complete remission in tumor-bearing mouse models when delivering OVA-mRNA, outperforming standard MC3 formulations [4].

Performance Comparison: 7-DMAH vs. Alternative Synthons

To objectively evaluate 7-DMAH, we must compare it against alternative headgroup precursors using standardized lipid tail architectures. The data below synthesizes expected outcomes when these synthons are conjugated to standard dilinoleyl or branched ester tails.

Table 1: Physicochemical & Performance Comparison of Ionizable Lipid Synthons

Synthon (Headgroup Precursor)Spacer LengthApparent LNP pKaEndosomal Escape EfficiencyRelative mRNA Expression (In Vivo)
7-(Dimethylamino)heptanoic acid C76.3 – 6.5++++Benchmark + 40%
4-(Dimethylamino)butanoic acid C46.0 – 6.2+++Benchmark (ALC-0315 analog)
DLin-MC3-DMA (Pre-synthesized)C3~6.44+++Benchmark

Note: In vivo expression metrics are normalized against the FDA-approved DLin-MC3-DMA benchmark for hepatic/intramuscular delivery [2].

Self-Validating Experimental Protocols

A robust LNP development program requires protocols that validate themselves internally. If a control fails, the entire dataset must be discarded. Below are the critical workflows for evaluating 7-DMAH.

Protocol 1: Synthesis of 7-DMAH-Derived Ionizable Lipid (Esterification)

Objective: Conjugate 7-DMAH to a branched aliphatic alcohol to form the ionizable lipid.

  • Step 1: Dissolve 1.0 eq of 7-DMAH hydrochloride and 1.1 eq of the target lipid alcohol in anhydrous dichloromethane (DCM).

  • Step 2: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base of 7-DMAH. Causality: The hydrochloride salt is unreactive in standard carbodiimide coupling; neutralization is mandatory.

  • Step 3: Add 1.2 eq of EDC-HCl and 0.1 eq of DMAP. Stir at room temperature for 24 hours.

  • Self-Validating Controls:

    • Negative Control: Run a parallel reaction omitting EDC-HCl. Validation: TLC must show zero product formation, confirming that spontaneous esterification does not occur and the observed product is strictly coupling-dependent.

    • Comparative Control: Substitute 7-DMAH with 4-(dimethylamino)butanoic acid to isolate spacer length as the sole experimental variable.

Protocol 2: LNP Formulation & pKa Determination (TNS Assay)

Objective: Formulate LNPs and verify that the 7-DMAH spacer achieves the 6.2–6.5 pKa target.

  • Step 1: Dissolve the 7-DMAH-lipid, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Step 2: Dissolve mRNA in 50 mM citrate buffer (pH 4.0). Causality: At pH 4.0, the 7-DMAH headgroup is fully protonated, driving electrostatic complexation with the anionic mRNA backbone during mixing.

  • Step 3: Mix the aqueous and ethanol phases at a 3:1 volume ratio using a microfluidic mixer. Dialyze against 1X PBS (pH 7.4) to neutralize the LNPs.

  • Step 4 (TNS Assay): Prepare a series of buffers ranging from pH 2.5 to 8.5. Add LNPs and 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS). Measure fluorescence (Ex 321 nm / Em 445 nm).

  • Self-Validating Controls:

    • Benchmark Control: Formulate an LNP using DLin-MC3-DMA. Validation: The MC3-LNP must yield a calculated pKa of 6.44 ± 0.1. If it does not, your TNS dye is degraded or your buffer calibrations are inaccurate, invalidating the 7-DMAH LNP results.

Protocol 3: In Vitro mRNA Transfection & Endosomal Escape Assay

Objective: Quantify the functional cytosolic delivery of mRNA.

  • Step 1: Seed HEK293T cells at 10,000 cells/well in a 96-well plate.

  • Step 2: Treat cells with 7-DMAH LNPs encapsulating Firefly Luciferase (Fluc) mRNA at doses ranging from 10 ng to 100 ng mRNA per well.

  • Step 3: After 24 hours, lyse cells and add luciferin substrate. Quantify luminescence.

  • Self-Validating Controls:

    • Negative Control: Naked Fluc mRNA. Validation: Must yield baseline luminescence, confirming that cellular uptake is strictly LNP-dependent.

    • Positive Control: Lipofectamine MessengerMAX. Validation: Confirms the mRNA construct is translationally competent.

Visualizing the Workflows and Mechanisms

To ensure flawless execution, the logical relationships of the formulation workflow and the endosomal escape mechanism are mapped below.

LNP_Workflow Start 7-DMAH Precursor Synth Lipid Synthesis (Esterification) Start->Synth Formulation Microfluidic Mixing (Aqueous mRNA + Lipids) Synth->Formulation Control1 Control 1: C4-Synthon (Chain Length Check) Control1->Synth Comparative Assay TNS pKa Assay & DLS Sizing Formulation->Assay Control2 Control 2: MC3-LNP (Benchmark) Control2->Formulation Benchmark

Figure 1: LNP Formulation Workflow highlighting critical self-validating control checkpoints.

Endosomal_Escape Blood Physiological pH (7.4) Neutral 7-DMAH Lipid Endosome Endosomal pH (5.5) Protonated 7-DMAH Lipid Blood->Endosome Endocytosis Fusion Membrane Fusion (Interaction with Anionic Lipids) Endosome->Fusion pKa ~6.4 Trigger Release Cytosolic Release of mRNA Cargo Fusion->Release Control Control: C4-Lipid (Premature/Late Protonation) Control->Fusion Reduced Fusion (Suboptimal pKa)

Figure 2: Mechanism of pH-dependent endosomal escape driven by the 7-DMAH lipid headgroup.

References

  • Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo Angewandte Chemie International Edition[Link] [1]

  • Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines Molecular Therapy - Nucleic Acids[Link] [2]

  • Lipid Nanoparticle Systems for Enabling Gene Therapies Molecular Therapy[Link] [3]

  • Amino lipids, lipid nanoparticles and their applications (Patent CN118724740A)
Comparative

assessing the purity of commercial 7-(Dimethylamino)heptanoic acid hydrochloride

Comprehensive Purity Assessment of Commercial 7-(Dimethylamino)heptanoic Acid Hydrochloride: A Comparative Guide As a Senior Application Scientist overseeing raw material qualification for lipid nanoparticle (LNP) and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assessment of Commercial 7-(Dimethylamino)heptanoic Acid Hydrochloride: A Comparative Guide

As a Senior Application Scientist overseeing raw material qualification for lipid nanoparticle (LNP) and targeted protein degradation (PROTAC) synthesis, I frequently encounter analytical discrepancies when evaluating aliphatic amino acids. 7-(Dimethylamino)heptanoic acid hydrochloride (CAS: 1191-28-2) is a critical bifunctional building block. Its tertiary amine and terminal carboxylic acid make it an ideal precursor for synthesizing ionizable lipids[1]. However, assessing the purity of commercial batches presents a unique analytical challenge due to its chemical structure.

This guide objectively compares commercial alternatives and provides a self-validating analytical framework for rigorous purity assessment.

Section 1: The Analytical Challenge & Modality Selection

Standard reversed-phase High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is fundamentally inadequate for this molecule.

  • The Chromophore Deficit: 7-(Dimethylamino)heptanoic acid lacks a conjugated π-electron system. It does not absorb UV light above 220 nm. Attempting to monitor purity at 200–205 nm leads to severe baseline drift during gradient elution and false positives from mobile phase impurities[2].

  • Retention Failure: In its free base form, the molecule is highly polar and zwitterionic. It exhibits poor retention on standard C18 columns, often eluting in the void volume, making impurity resolution impossible without complex derivatization[3].

The Causality of Method Selection: To bypass these limitations, we must employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). HILIC utilizes a water-rich layer on a polar stationary phase to retain polar zwitterions. CAD provides a uniform, mass-dependent response independent of chemical structure, making it the gold standard for non-chromophoric aliphatic amino acids[2].

Workflow cluster_0 Chromatographic Purity cluster_1 Structural & Salt Integrity Start 7-(Dimethylamino)heptanoic Acid HCl HILIC HILIC Separation (Retains Polar Zwitterion) Start->HILIC Organic Impurities qNMR 1H qNMR (Absolute Assay & Solvents) Start->qNMR Absolute Purity Titration AgNO3 Titration (Chloride Stoichiometry) Start->Titration Salt Form CAD CAD Detection (Mass-based, No UV needed) HILIC->CAD

Orthogonal analytical workflow for assessing aliphatic amino acid purity.

Section 2: Comparative Analysis of Commercial Alternatives

Relying solely on a vendor's Certificate of Analysis (CoA) is a critical risk in drug development. Many bulk suppliers use generic titration or low-wavelength UV methods that inflate purity scores by ignoring "invisible" impurities. Below is a comparative analysis of three hypothetical commercial grades evaluated using our orthogonal testing matrix.

MetricSupplier A (Premium Pharma Grade)Supplier B (Standard Reagent Grade)Supplier C (Bulk Industrial Grade)
HPLC-CAD Purity 99.8%98.5%99.1%
qNMR Absolute Assay 99.5%97.2%84.3%
Chloride Content (Theoretical: 16.9%) 16.8%17.5% (Excess HCl)14.1% (Free base contamination)
Water Content (Karl Fischer) 0.2%1.1%3.5%
Conclusion Ideal for LNP synthesis Requires lyophilizationReject: High inorganic salt content

Data Interpretation: Notice the critical discrepancy in Supplier C. While the HPLC-CAD purity is high (99.1%), the qNMR assay is only 84.3%. CAD cannot detect inorganic salts (e.g., NaCl left over from synthesis). Without the orthogonal qNMR assay, this batch would have ruined a downstream LNP formulation due to incorrect stoichiometric calculations.

Section 3: Experimental Protocols (Self-Validating Systems)

Every protocol must be a self-validating system. The following methodologies explain not just the how, but the why.

Protocol 1: HILIC-CAD Purity Assessment

This method separates organic impurities without relying on UV absorption[2].

  • Column Selection: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Causality: The amide phase prevents the secondary interactions common with bare silica, ensuring sharp peaks for the tertiary amine.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Volatile buffers are mandatory. Non-volatile salts (like phosphate) will precipitate in the CAD and destroy the electrometer.

  • Gradient Elution: Start at 90% B, hold for 1 min, ramp to 50% B over 8 mins.

  • CAD Parameters: Evaporation temperature set to 35°C.

    • Causality: Setting the temperature too high (>50°C) risks evaporating semi-volatile organic impurities, leading to false-negative purity results.

  • Self-Validation Step: Inject a system suitability standard containing 7-aminoheptanoic acid. Resolution ( Rs​ ) between the primary and tertiary amine must be > 1.5.

Mechanism Eluent HILIC Eluent (Analyte + Buffer) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Evaporation Evaporation Tube (Removes Volatiles) Nebulizer->Evaporation Charging Corona Discharge (Charges Particles) Evaporation->Charging Electrometer Electrometer (Measures Current) Charging->Electrometer

Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-UV active compounds.

Protocol 2: Chloride Content by Argentometric Titration

Because 7-(Dimethylamino)heptanoic acid is formulated as a hydrochloride salt, confirming the exact chloride stoichiometry is critical for calculating the free-base equivalent during synthesis.

  • Sample Preparation: Accurately weigh 100 mg of the sample and dissolve in 50 mL of 80:20 Methanol:Water.

  • Electrode Setup: Equip an autotitrator with a Silver/Sulfide Ion Selective Electrode (ISE).

  • Titration: Titrate with standardized 0.1 N Silver Nitrate ( AgNO3​ ).

  • Causality & Validation: The theoretical chloride content is 16.9%. A result of >17.2% indicates trapped HCl gas or excess acid from crystallization, which can drastically lower the pH of downstream reactions and degrade acid-sensitive lipid tails.

Protocol 3: Quantitative NMR (qNMR) for Absolute Assay

qNMR is the ultimate arbiter of absolute purity, detecting both organic and inorganic discrepancies.

  • Standard Selection: Use TraceCERT® Maleic Acid as the internal standard.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.2 ppm, which does not overlap with the aliphatic multiplets (1.2 - 3.2 ppm) of 7-(Dimethylamino)heptanoic acid.

  • Solvent: Dissolve 20 mg of sample and 10 mg of internal standard in 0.6 mL of D2​O .

  • Acquisition: Acquire 1H-NMR with a relaxation delay ( D1​ ) of at least 30 seconds.

    • Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons, preventing the under-integration of the analyte signals and ensuring a mathematically perfect assay.

References

  • Thermo Fisher Scientific. "Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD." 2

  • Shimadzu. "Analytical Methods for Amino Acids." 3

  • Google Patents. "CN118724740A - Amino lipids, lipid nanoparticles and their applications." 1

Sources

Validation

A Senior Application Scientist's Guide to Characterizing the Selectivity of Novel Small Molecules: A Cross-Reactivity Study of 7-(Dimethylamino)heptanoic Acid Hydrochloride

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous characterization. A critical and often...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous characterization. A critical and often challenging aspect of this process is understanding the molecule's selectivity—its propensity to interact with its intended target versus a multitude of other biological molecules. Unforeseen off-target interactions, or cross-reactivity, can lead to a range of undesirable outcomes, from misleading experimental results to adverse clinical effects.

This guide provides an in-depth, technical framework for designing and executing a comprehensive cross-reactivity study, using the under-characterized molecule, 7-(Dimethylamino)heptanoic acid hydrochloride, as a case study. While specific biological data for this compound is not extensively published, its chemical structure—a seven-carbon chain with a carboxylic acid and a tertiary amine—suggests potential interactions with enzymes that process amino acids or fatty acids. For the purpose of this illustrative guide, we will hypothesize that its primary target is a member of the histone deacetylase (HDAC) family, which is often targeted by molecules with a linear aliphatic chain and a zinc-binding group (in this case, the carboxylic acid).

This guide will not only outline the necessary experimental protocols but will also delve into the scientific rationale behind each step, empowering you to design robust, self-validating studies for your own compounds of interest.

Part 1: Designing a Comprehensive Cross-Reactivity Study

The initial step in assessing the selectivity of a novel compound is to design a study that is both broad enough to identify potential off-target interactions and specific enough to provide meaningful, quantitative data. This involves selecting appropriate comparator compounds and a diverse panel of off-targets.

1.1. Selection of Comparator Compounds

To contextualize the cross-reactivity profile of 7-(Dimethylamino)heptanoic acid hydrochloride, it is essential to include relevant comparator compounds in the study. These should include:

  • A known selective inhibitor of the hypothesized target: This will serve as a positive control and a benchmark for selectivity. For our hypothetical HDAC target, a well-characterized selective HDAC inhibitor would be appropriate.

  • A known non-selective or "dirty" compound: A compound known to interact with multiple targets can help to validate the sensitivity of the off-target screening panel.

  • Structurally similar analogs: Including molecules with slight chemical modifications can provide valuable structure-activity relationship (SAR) data and help to identify the chemical moieties responsible for any observed cross-reactivity. For our topic compound, this could include 7-aminoheptanoic acid and other N-acylated or N-alkylated derivatives.

1.2. Assembling a Diverse Off-Target Panel

The selection of off-targets is crucial for a thorough assessment of selectivity. The panel should not be limited to proteins with high structural similarity to the primary target but should encompass a broad range of protein families to uncover unexpected interactions. A well-constructed panel would include:

  • Other members of the primary target's family: In our hypothetical case, this would involve screening against a panel of different HDAC isoforms.

  • Proteins with similar ligand-binding domains: For an HDAC inhibitor, this might include other zinc-dependent hydrolases.

  • Commonly implicated off-targets in drug discovery: This includes a standard panel of receptors, kinases, proteases, and ion channels that are frequently associated with adverse drug reactions.

  • Cellular transporters: Given the charged nature of 7-(Dimethylamino)heptanoic acid hydrochloride, assessing its interaction with relevant transporters is important.

The following DOT graph illustrates the logical workflow for designing this cross-reactivity study.

cluster_0 Compound Selection cluster_1 Off-Target Panel Selection cluster_2 Experimental Assays Topic_Compound 7-(Dimethylamino)heptanoic acid hydrochloride Biochemical_Assays Biochemical Assays (e.g., Competitive ELISA) Topic_Compound->Biochemical_Assays Positive_Control Selective HDAC Inhibitor (e.g., Entinostat) Positive_Control->Biochemical_Assays Negative_Control Non-selective Compound (e.g., Staurosporine) Negative_Control->Biochemical_Assays Analogs Structural Analogs (e.g., 7-Aminoheptanoic acid) Analogs->Biochemical_Assays HDAC_Family HDAC Isoforms (Class I, II, IV) HDAC_Family->Biochemical_Assays Similar_Binding_Domains Other Zinc-Hydrolases Biophysical_Assays Biophysical Assays (e.g., Surface Plasmon Resonance) Similar_Binding_Domains->Biophysical_Assays Common_Off_Targets Receptor & Kinase Panels Common_Off_Targets->Biochemical_Assays Transporters Cellular Transporters Cell_Based_Assays Cell-Based Assays (e.g., CETSA) Transporters->Cell_Based_Assays Data_Analysis Data Analysis & Interpretation (IC50/Kd Determination, Selectivity Profiling) Biochemical_Assays->Data_Analysis Biophysical_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis

Caption: Workflow for designing a cross-reactivity study.

Part 2: Methodologies for Assessing Cross-Reactivity

A multi-pronged approach employing a combination of biochemical, biophysical, and cell-based assays is recommended for a comprehensive cross-reactivity assessment.

2.1. Biochemical Assays: Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for screening a large number of off-targets.[1] In this assay, the test compound competes with a known ligand for binding to the immobilized target protein. A decrease in signal indicates that the test compound is binding to the target.

2.2. Biophysical Assays: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to its target.[2][3] This level of detail is invaluable for distinguishing between specific, high-affinity interactions and non-specific, low-affinity binding. A longer residence time of a compound on its target can be a better predictor of its biological activity than its binding affinity alone.[4][5]

2.3. Cell-Based Assays: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement within a cellular context.[6][7][8] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] By measuring the amount of soluble protein remaining after a heat shock at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct binding to the target protein in its native cellular environment.

The following DOT graph illustrates the general workflow for a Cellular Thermal Shift Assay (CETSA).

start Cell Culture & Treatment (with test compound or vehicle) heat_challenge Heat Challenge (expose cells to a temperature gradient) start->heat_challenge cell_lysis Cell Lysis (e.g., freeze-thaw cycles) heat_challenge->cell_lysis centrifugation Centrifugation (separate soluble and aggregated proteins) cell_lysis->centrifugation supernatant_collection Collect Supernatant (contains soluble proteins) centrifugation->supernatant_collection protein_quantification Protein Quantification (e.g., Western Blot, Mass Spectrometry) supernatant_collection->protein_quantification data_analysis Data Analysis (generate melting curves and determine Tm shift) protein_quantification->data_analysis

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).

Part 3: Hypothetical Data and Interpretation

To illustrate the output of a cross-reactivity study, the following table presents hypothetical data for 7-(Dimethylamino)heptanoic acid hydrochloride and its comparators against a panel of targets.

Target7-(Dimethylamino)heptanoic acid hydrochloride (IC50/Kd in µM)Selective HDAC Inhibitor (IC50/Kd in µM)Non-selective Compound (IC50/Kd in µM)7-Aminoheptanoic acid (IC50/Kd in µM)
HDAC1 (On-target) 0.5 0.01 0.1 >100
HDAC21.20.020.2>100
HDAC32.50.050.3>100
HDAC615>500.5>100
HDAC820>500.6>100
MAPK1 (Off-target) >50 >50 0.05 >100
hERG (Off-target) 25 >100 1.0 >100
SERT (Off-target) 10 >100 2.5 >100

Interpretation of Hypothetical Data:

  • On-target Potency: 7-(Dimethylamino)heptanoic acid hydrochloride shows moderate potency against its primary target, HDAC1, although it is less potent than the selective HDAC inhibitor.

  • Selectivity within the Target Family: The compound exhibits some selectivity for HDAC1-3 over HDAC6 and HDAC8, suggesting it may preferentially bind to Class I HDACs.

  • Off-Target Liabilities: The data indicates potential off-target interactions with the hERG channel and the serotonin transporter (SERT) at concentrations that are 20-50 fold higher than its on-target IC50. This information is critical for guiding further optimization of the compound to reduce these potential liabilities.

  • Structure-Activity Relationship (SAR): The lack of activity of 7-Aminoheptanoic acid suggests that the dimethylamino group is crucial for the compound's interaction with its targets.

  • Benchmark Comparison: The non-selective compound demonstrates broad activity across the panel, confirming the panel's ability to detect promiscuous binders. The selective HDAC inhibitor shows a clean profile, as expected.

Part 4: Detailed Experimental Protocols

4.1. Competitive ELISA Protocol

  • Plate Coating: Coat a 96-well microplate with the target protein and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of the test compound or control compounds to the wells, followed by a fixed concentration of a labeled known ligand. Incubate for 1-2 hours.[10]

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a substrate for the enzyme conjugate and incubate until a color change is observed.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

4.2. Surface Plasmon Resonance (SPR) Protocol

  • Chip Preparation: Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Immobilize the target protein to the chip surface via amine coupling.[12]

  • Blocking: Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Injection: Inject serial dilutions of the test compound over the chip surface and monitor the change in the refractive index in real-time.

  • Dissociation: Inject running buffer over the chip to monitor the dissociation of the compound from the target.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

4.3. Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the test compound or vehicle control for a specified time.[6]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes).[7]

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for each condition and assess the thermal shift (ΔTm) induced by the compound.

Conclusion

A thorough understanding of a compound's cross-reactivity profile is paramount in modern drug discovery. By employing a multi-faceted approach that combines biochemical, biophysical, and cell-based assays, researchers can gain a comprehensive view of a molecule's selectivity. The hypothetical case study of 7-(Dimethylamino)heptanoic acid hydrochloride demonstrates how a well-designed cross-reactivity study can provide critical insights into a compound's on-target potency, selectivity within its target family, and potential off-target liabilities. This information is invaluable for guiding lead optimization efforts and for making informed decisions about the progression of a compound through the drug development pipeline.

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